AF-353 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBKDZPXABQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927887-18-1 | |
| Record name | 927887-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AF-353 Hydrochloride: A Deep Dive into its Mechanism of Action as a P2X3 and P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-353 hydrochloride is a potent and selective, orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4][5] These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and are implicated in the pathophysiology of various sensory disorders, including chronic pain, overactive bladder, and chronic cough. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with its target receptors, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Allosteric Antagonism of P2X3 and P2X2/3 Receptors
AF-353 acts as a negative allosteric modulator of both homotrimeric P2X3 and heterotrimeric P2X2/3 receptors. This means that it binds to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, ATP. This non-competitive mechanism of inhibition is a key feature of AF-353's pharmacological profile.
Structural and functional studies have identified a druggable allosteric binding pocket for AF-353 and its analogs on the human P2X3 receptor, located between the left flipper, lower body, and dorsal fin domains of the receptor. Binding of AF-353 to this site induces a conformational change in the receptor that prevents the channel from opening in response to ATP binding, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization.
The allosteric nature of AF-353's antagonism may offer therapeutic advantages over competitive antagonists, as its inhibitory effect is less likely to be surmounted by high local concentrations of ATP, which can occur in inflammatory or pathological conditions.
Quantitative Pharmacological Data
The potency and selectivity of AF-353 have been characterized across various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Human P2X3 | Rat P2X3 | Human P2X2/3 | Reference |
| pIC₅₀ (Intracellular Calcium Flux) | 8.0 | 8.0 | 7.3 | |
| pIC₅₀ (Whole-Cell Voltage Clamp) | 8.06 | 8.05 | 7.41 | 4 |
| IC₅₀ (Intracellular Calcium Flux) | ~10 nM | ~10 nM | ~50 nM | |
| IC₅₀ (Whole-Cell Voltage Clamp) | ~8.7 nM | ~8.9 nM | ~39 nM | 4 |
Table 1: Potency of AF-353 at P2X3 and P2X2/3 Receptors
| Receptor Subtype | Inhibition at 10 µM AF-353 | Reference |
| Human P2X1 | No inhibition | |
| Human P2X2 | No inhibition | |
| Human P2X4 | No inhibition | |
| Human P2X5 | No inhibition | |
| Human P2X7 | No inhibition |
Table 2: Selectivity of AF-353 against other human P2X receptor subtypes
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway
The activation of P2X3 receptors by ATP initiates a cascade of events in sensory neurons, leading to the perception of pain and other sensory signals. AF-353 blocks this pathway at its inception.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to AF-353 Hydrochloride: A Potent P2X3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, activated by extracellular adenosine triphosphate (ATP), are ligand-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic pain, cough, and other sensory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
P2X3 receptors are critical mediators of nociception and neuronal sensitization. Upon tissue damage or inflammation, ATP is released into the extracellular space and binds to P2X3 and P2X2/3 receptors on primary afferent neurons, leading to cation influx, depolarization, and the initiation of pain signals. Consequently, antagonism of these receptors presents a promising therapeutic strategy for the management of various chronic conditions. This compound has emerged as a key pharmacological tool and a potential clinical candidate for targeting this pathway.
Mechanism of Action
AF-353 acts as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, AF-353 binds to an allosteric site on the receptor complex. This binding induces a conformational change that prevents the ion channel from opening, even when ATP is bound. This allosteric mechanism of inhibition contributes to its potency and selectivity.
Preclinical Data
The preclinical profile of this compound demonstrates its potential as a therapeutic agent. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of AF-353
| Receptor | Species | Assay Type | pIC50 | Reference |
| P2X3 | Human | Calcium Flux | 8.06 | [1] |
| P2X3 | Rat | Calcium Flux | 8.05 | [1] |
| P2X2/3 | Human | Calcium Flux | 7.41 | |
| P2X3 | Rat | Whole-Cell Voltage Clamp | 8.42 | |
| P2X2/3 | Human | Whole-Cell Voltage Clamp | 7.73 |
Table 2: Pharmacokinetic Profile of AF-353 in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | 32.9% | |
| Time to Maximum Concentration (Tmax) | ~30 minutes | |
| Half-life (t1/2) | 1.63 hours | |
| CNS Penetration (Brain/Plasma Ratio) | 6 | |
| Plasma Protein Binding | 98.2% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for characterizing a P2X3 antagonist like AF-353.
Caption: P2X3 Receptor Signaling Pathway and AF-353 Inhibition.
Caption: Experimental Workflow for P2X3 Antagonist Characterization.
Caption: Logical Relationship of AF-353 to Other P2X3 Antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of AF-353 for P2X3 and P2X2/3 receptors.
Materials:
-
Cell membranes expressing recombinant human or rat P2X3 or P2X2/3 receptors.
-
[³H]-AF-353 (radioligand).
-
Unlabeled AF-353 or a close analog (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from cells overexpressing the target receptor.
-
In a 96-well plate, add a fixed concentration of [³H]-AF-353 to each well.
-
Add increasing concentrations of unlabeled AF-353 to competitively displace the radioligand. For determining non-specific binding, use a high concentration of an unlabeled analog.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plates at room temperature for 2-5 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Flux Assay
Objective: To measure the functional antagonism of P2X3 and P2X2/3 receptors by AF-353.
Materials:
-
Cell lines stably expressing recombinant human or rat P2X3 or P2X2/3 receptors (e.g., CHO-K1, 1321N1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X3 agonist (e.g., α,β-methylene ATP).
-
This compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Seed the cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of AF-353 to the wells and incubate for a predefined period.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add a fixed concentration of the P2X3 agonist (typically EC80) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Plot the antagonist concentration against the inhibition of the agonist response to determine the IC50 value.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of AF-353 on ion channel currents mediated by P2X3 and P2X2/3 receptors.
Materials:
-
Cells expressing the target P2X receptor.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular solution (containing agonist and antagonist).
-
Intracellular solution (for filling the micropipette).
Procedure:
-
Culture cells on coverslips suitable for microscopy.
-
Pull glass micropipettes to a resistance of 3-5 MΩ.
-
Fill the micropipette with the intracellular solution and mount it on the headstage.
-
Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply the P2X3 agonist to the cell to evoke an inward current.
-
After establishing a stable baseline current, co-apply the agonist with varying concentrations of AF-353.
-
Measure the reduction in the agonist-evoked current in the presence of AF-353.
-
Construct a concentration-response curve to determine the IC50 of the antagonist.
Clinical Development Perspective
While this compound has been extensively characterized as a potent and selective P2X3/P2X2/3 antagonist and an excellent in vivo tool compound, there is no publicly available information indicating its progression into human clinical trials. Other P2X3 antagonists, such as gefapixant (AF-219), have advanced through clinical development and received regulatory approval for the treatment of refractory chronic cough. Another selective P2X3 antagonist, eliapixant, is currently in clinical development for various indications. The preclinical data for AF-353, however, remains a valuable reference for the development of new therapeutics targeting the P2X3 pathway.
Conclusion
This compound is a well-characterized, potent, and selective allosteric antagonist of P2X3 and P2X2/3 receptors. Its favorable preclinical profile, including in vitro potency and in vivo pharmacokinetic properties, has established it as a valuable research tool for investigating the role of P2X3 receptors in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of novel P2X3 antagonists, contributing to the ongoing efforts to develop new treatments for chronic pain, cough, and other sensory-related disorders.
References
An In-depth Technical Guide to AF-353 Hydrochloride: A Potent and Selective P2X3/P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF-353 hydrochloride is a novel, potent, and orally bioavailable non-competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed on primary afferent neurons, playing a crucial role in nociceptive signaling and hypersensitivity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and preclinical evidence supporting this compound as a promising therapeutic candidate for the treatment of chronic pain and other disorders involving afferent sensitization.[1]
Chemical Structure and Properties
This compound, a diaminopyrimidine derivative, is a white crystalline solid. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride |
| Synonyms | Ro-4 hydrochloride, AF-353 (hydrochloride) |
| CAS Number | 927887-18-1 |
| Molecular Formula | C₁₄H₁₈ClIN₄O₂ |
| Molecular Weight | 436.68 g/mol |
| SMILES | CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 260°C | |
| Solubility | DMSO: 20 mg/mL | |
| Appearance | White crystalline solid | |
| Stability | Stable in solid state at 40°C with 75% relative humidity for at least 2 months. Solutions and suspensions in acidic media are physically and chemically stable for at least 4 weeks at room temperature. |
Pharmacology
AF-353 is a highly potent and selective antagonist of P2X3 and P2X2/3 receptors, acting through a non-competitive mechanism. Its pharmacological profile has been extensively characterized through a series of in vitro and in vivo studies.
Mechanism of Action
Extracellular ATP, released in response to tissue damage and inflammation, activates P2X3 and P2X2/3 receptors on nociceptive sensory neurons. This activation leads to cation influx, membrane depolarization, and the initiation of pain signals. This compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding site to inhibit receptor function. This non-competitive antagonism offers a robust and potentially more durable blockade of receptor activity compared to competitive antagonists.
Potency and Selectivity
AF-353 demonstrates high potency against both human and rat P2X3 receptors and human P2X2/3 receptors. Importantly, it exhibits excellent selectivity over other P2X receptor subtypes.
| Receptor | Species | Assay | pIC₅₀ | IC₅₀ (nM) | Reference |
| P2X3 | Human | Calcium Flux | 8.0 | 10 | |
| P2X3 | Rat | Calcium Flux | 8.0 | 10 | |
| P2X2/3 | Human | Calcium Flux | 7.3 | 50.1 | |
| P2X3 | Human | Electrophysiology | 8.5 | 3.2 | |
| P2X3 | Rat | Electrophysiology | 8.3 | 5.0 | |
| P2X2/3 | Human | Electrophysiology | 7.4 | 39.8 | |
| P2X1, P2X2, P2X4, P2X5, P2X7 | Human | Calcium Flux | < 5 | > 10,000 |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses favorable properties for in vivo use, including good oral bioavailability.
| Parameter | Route | Value |
| Bioavailability (F) | Oral | 32.9% |
| Tₘₐₓ | Oral | ~30 min |
| Half-life (t₁/₂) | IV | 1.63 h |
| Protein Binding | Rat Plasma | 98.2% |
| Brain/Plasma Ratio | - | 6 |
Preclinical Efficacy
The therapeutic potential of this compound has been demonstrated in various preclinical models of pain and visceral hypersensitivity.
Inflammatory Pain
In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA) in rats, oral administration of AF-353 produced a dose-dependent reversal of mechanical hyperalgesia, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) naproxen.
Neuropathic Pain
In models of neuropathic pain, selective P2X3 and P2X2/3 antagonists like AF-353 have been shown to reverse tactile hypersensitivity.
Visceral Pain and Bladder Dysfunction
AF-353 has demonstrated efficacy in models of bladder dysfunction. In rats, AF-353 decreased the electrical signals in the detrusor muscle of the bladder. Furthermore, in a model of cyclophosphamide-induced cystitis, AF-353 markedly suppressed bladder afferent nerve activity in response to filling.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Protocol Overview:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target P2X receptor are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled P2X3 ligand (e.g., [³H]α,β-meATP) and varying concentrations of AF-353.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of AF-353 that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Ki) can be calculated.
Intracellular Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon receptor activation.
Protocol Overview:
-
Cell Culture and Dye Loading: Cells expressing the P2X receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: The cells are pre-incubated with varying concentrations of this compound before being challenged with a P2X3 receptor agonist (e.g., α,β-methylene ATP).
-
Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are used to calculate the IC₅₀ value for this compound.
Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the ion flow through the P2X receptor channels in response to agonist activation and its inhibition by an antagonist.
Protocol Overview:
-
Cell Preparation: Cells expressing the P2X receptor are prepared for recording.
-
Patching: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is held at a constant level (e.g., -60 mV).
-
Drug Application: A P2X3 agonist is applied to the cell to evoke an inward current, and this is repeated in the presence of varying concentrations of AF-353.
-
Data Recording and Analysis: The amplitude of the inward current is measured, and the inhibitory effect of AF-353 is quantified to determine its IC₅₀.
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of P2X3 and P2X2/3 receptors with a favorable pharmacokinetic profile. The robust preclinical data in models of inflammatory, neuropathic, and visceral pain highlight its potential as a novel therapeutic agent for a range of debilitating conditions. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Pharmacology of AF-353 Hydrochloride (Ro-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AF-353 hydrochloride, formerly known as Ro-4, is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed on primary afferent sensory neurons and are critical mediators in nociceptive and sensory hypersensitization pathways.[4][5] AF-353 distinguishes itself through a non-competitive, allosteric mechanism of action, offering a valuable pharmacological tool for investigating the role of P2X3-containing receptors in various physiologies and pathologies, including chronic pain, bladder dysfunction, and cough. This document provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated signaling pathways.
Mechanism of Action
AF-353 is a negative allosteric modulator of P2X3 and P2X2/3 receptors. Unlike competitive antagonists such as A-317491 and TNP-ATP, which bind to the same site as the endogenous agonist ATP, AF-353 binds to a distinct allosteric site at the interface between receptor subunits. This binding induces a conformational change in the receptor that inhibits activation by ATP in a non-competitive fashion. This mechanism is supported by Schild analysis and competition binding experiments where the inhibitory potency of AF-353 is not surmounted by increasing concentrations of the agonist α,β-methyleneATP (α,β-meATP).
Quantitative Pharmacological Data
The pharmacological activity of AF-353 has been quantified across various assays, species, and receptor subtypes. The data below summarizes its potency, affinity, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Receptor Affinity and Potency of AF-353
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| P2X3 | Human | Radioligand Binding | KD | 15 nM | |
| P2X3 | Rat | Radioligand Binding | KD | 14 nM | |
| P2X2/3 | Human | Radioligand Binding | KD | 30 nM | |
| P2X2/3 | Human | Electrophysiology | KD | 47 nM | |
| P2X3 | Human | Calcium Flux | pIC50 | 8.0 | |
| P2X3 | Rat | Calcium Flux | pIC50 | 8.0 | |
| P2X2/3 | Human | Calcium Flux | pIC50 | 7.3 | |
| P2X3 | Human | Electrophysiology | pIC50 | 8.5 | |
| P2X3 | Rat | Electrophysiology | pIC50 | 8.1 | |
| P2X2/3 | Human | Electrophysiology | pIC50 | 7.5 | |
| P2X3 | N/A | Cell-free assay | IC50 | 3.16 nM |
Table 2: Selectivity Profile of AF-353
| Target | Assay Type | Concentration Tested | % Inhibition | Reference |
| P2X1, P2X2, P2X4, P2X5, P2X7 | Calcium Flux | Up to 10 µM | No inhibition | |
| Panel of 75+ receptors, channels, enzymes, transporters | Broad Selectivity Screen | >300-fold higher than pIC50 | Little to no effect | |
| Panel of 100+ kinases | Kinase Screen | >300-fold higher than pIC50 | Little to no effect |
Table 3: Pharmacokinetic Parameters of AF-353 in Rats
| Parameter | Route | Value | Reference |
| Oral Bioavailability (%F) | Oral | 32.9% | |
| Time to Max. Concentration (Tmax) | Oral | ~30 min | |
| Plasma Half-life (t1/2) | IV | 1.63 h | |
| Plasma Protein Binding | In Vitro | 98.2% | |
| Brain/Plasma Ratio | N/A | 6 |
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway in Sensory Neurons
P2X3 receptors are ATP-gated cation channels. Upon binding of extracellular ATP, typically released from damaged cells or active neurons, the channel opens, allowing an influx of Na+ and Ca2+. This influx leads to membrane depolarization, generation of action potentials, and transmission of a nociceptive signal. The resulting increase in intracellular Ca2+ can also activate various downstream signaling cascades involving protein kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), contributing to neuronal sensitization. AF-353, through allosteric modulation, prevents this channel opening.
General Experimental Workflow for Antagonist Characterization
The pharmacological profile of a compound like AF-353 is typically established through a tiered screening process, progressing from binding assays to functional cellular assays and finally to in vivo models. This workflow ensures a comprehensive understanding of the compound's affinity, potency, mechanism of action, and physiological effects.
Key Experimental Protocols
The characterization of AF-353 relied on several key experimental methodologies to determine its affinity, functional potency, and mechanism of action.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (KD) of AF-353 for P2X3 and P2X2/3 receptors.
-
Methodology:
-
Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human or rat P2X3 or human P2X2/3 receptors.
-
Incubation: A radiolabeled ligand, such as [3H]-AF-353, is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled AF-353 (for homologous competition) or other test compounds.
-
Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Competition binding curves are generated, and KD or Ki values are calculated using appropriate pharmacological models, such as the Cheng-Prusoff equation.
-
Intracellular Calcium Flux Assays
-
Objective: To measure the functional antagonist potency (IC50) of AF-353 by quantifying its ability to block agonist-induced calcium influx.
-
Methodology:
-
Cell Preparation: Adherent cells expressing the target P2X receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of AF-353 are pre-incubated with the cells.
-
Agonist Challenge: The cells are then challenged with a fixed concentration of a P2X3-selective agonist, such as α,β-meATP.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Analysis: Concentration-response curves are plotted to determine the IC50 value, which represents the concentration of AF-353 required to inhibit 50% of the agonist-induced calcium response.
-
Whole-Cell Voltage-Clamp Electrophysiology
-
Objective: To provide a high-resolution characterization of the antagonist's effect on ion channel function and confirm its mechanism of action.
-
Methodology:
-
Cell Preparation: A single cell expressing the P2X receptor of interest is selected for recording.
-
Patching: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). The P2X agonist is applied to the cell to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline agonist response, AF-353 is applied, and the agonist-evoked current is measured again.
-
Analysis: The degree of current inhibition is quantified. By applying the agonist at various concentrations in the presence and absence of the antagonist, shifts in the concentration-response curve can be analyzed (Schild analysis) to differentiate between competitive and non-competitive antagonism.
-
In Vivo Pharmacology and Therapeutic Potential
The favorable pharmacokinetic profile of AF-353, including its good oral bioavailability, has enabled its use as a tool compound in various preclinical models.
-
Pain: AF-353 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain, where it reverses hypersensitivity to tactile stimulation. This supports the role of P2X3-containing receptors in the sensitization of primary afferent neurons that underlies chronic pain states.
-
Bladder Function: In models of cyclophosphamide-induced cystitis, AF-353 reduces bladder overactivity, suggesting that P2X3 receptors on bladder afferent nerves are key transducers of noxious stimuli.
-
Cough and Taste: P2X3 and P2X2/3 receptors are involved in taste transduction and the cough reflex. The clinical development of related P2X3 antagonists, such as Gefapixant (AF-219), for refractory chronic cough has validated this target. However, a common side effect is taste disturbance, which is consistent with the known function of these receptors.
Conclusion
AF-353 (Ro-4) is a highly potent and selective non-competitive antagonist of P2X3 and P2X2/3 receptors with a well-characterized pharmacological profile. Its unique allosteric mechanism, favorable pharmacokinetics, and demonstrated in vivo activity make it an invaluable research tool for elucidating the role of purinergic signaling in sensory pathways. The insights gained from studies with AF-353 have been instrumental in validating P2X3-containing receptors as a promising therapeutic target for a range of disorders characterized by afferent nerve hypersensitization.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of AF-353 Hydrochloride: A P2X3/P2X2/3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ATP-gated ion channels, are predominantly expressed on sensory neurons and are implicated in various pain states and hypersensitivity conditions.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its biological evaluation are presented, along with a summary of its key pharmacological and pharmacokinetic properties. The non-competitive, allosteric nature of its antagonism is also explored, supported by diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the P2X3 and P2X2/3 receptors.
Introduction
The P2X3 receptor, a member of the P2X family of ligand-gated ion channels, is activated by extracellular adenosine triphosphate (ATP).[4] It is primarily expressed on nociceptive sensory neurons, where it plays a crucial role in pain perception. P2X3 subunits can form homotrimeric (P2X3) or heterotrimeric (P2X2/3) channels. The discovery of selective antagonists for these receptors has been a significant focus of drug development efforts aimed at treating chronic pain, visceral pain, and other sensory disorders. AF-353 emerged from these efforts as a promising lead compound with high potency and selectivity for P2X3-containing receptors.
Discovery and Development
AF-353, with the chemical name 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, was developed through the optimization of a screening hit. Its anhydrous mono-hydrochloride salt is a white crystalline solid. The development of AF-353 and related diaminopyrimidine analogues has been detailed in publications by Carter et al. (2009) and Jahangir et al. (2009).
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While the full, detailed synthesis is proprietary and published in the aforementioned journals, a general outline based on related patent literature is provided below. The synthesis of the core phenoxy diaminopyrimidine structure is a key part of the process.
Experimental Protocol: Synthesis of a Phenoxy Diaminopyrimidine Precursor
A crucial step in the synthesis of AF-353 is the formation of the 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine intermediate. The following is a generalized protocol based on patent literature for related compounds:
-
Formation of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile: 2-isopropyl-4-methoxyphenol is reacted with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile.
-
Cyclization with Guanidine: The resulting acetonitrile derivative is then treated with a strong base (e.g., sodium methoxide) in a solvent like methanol to generate an intermediate that is subsequently reacted with guanidine hydrochloride to form the diaminopyrimidine ring. This cyclization reaction yields 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.
-
Iodination: The phenoxy diaminopyrimidine intermediate is then subjected to an iodination reaction to introduce the iodine atom at the 5-position of the phenol ring, yielding AF-353. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent.
-
Salt Formation: Finally, the free base of AF-353 is treated with hydrochloric acid in a suitable solvent to produce the hydrochloride salt, which is then isolated as a crystalline solid.
Mechanism of Action
AF-353 acts as a potent and selective antagonist of P2X3 and P2X2/3 receptors. Studies have shown that it functions through a non-competitive, allosteric mechanism. This means that AF-353 does not directly compete with ATP for its binding site on the receptor. Instead, it binds to a distinct allosteric site, inducing a conformational change in the receptor that prevents its activation by ATP.
Research by Wang et al. (2018) identified a druggable negative allosteric site on the human P2X3 receptor where AF-353 and similar molecules bind. This site is located at the interface between the left flipper, lower body, and dorsal fin domains of the receptor subunits. Binding of AF-353 to this site is thought to interfere with the conformational changes necessary for channel opening upon ATP binding.
Signaling Pathway Diagram
Caption: Allosteric antagonism of the P2X3 receptor by AF-353.
Biological Evaluation
The biological activity of AF-353 has been characterized through a series of in vitro and in vivo experiments.
Quantitative Data
| Parameter | Species | Receptor | Value | Method |
| pIC50 | Human | P2X3 | 8.0 | Intracellular Calcium Flux |
| Rat | P2X3 | 8.0 | Intracellular Calcium Flux | |
| Human | P2X2/3 | 7.3 | Intracellular Calcium Flux | |
| pIC50 | Human | P2X3 | 8.06 | Whole-cell Voltage Clamp |
| Rat | P2X3 | 8.05 | Whole-cell Voltage Clamp | |
| Human | P2X2/3 | 7.41 | Whole-cell Voltage Clamp | |
| Oral Bioavailability (%F) | Rat | - | 32.9% | Pharmacokinetic Study |
| Half-life (t1/2) | Rat | - | 1.63 h | Pharmacokinetic Study |
| Protein Binding | Rat | - | 98.2% | In vitro Plasma Binding |
Data compiled from Gever et al., 2010.
Experimental Protocols
-
Membrane Preparation: Plasma membranes from cells expressing recombinant P2X3 or P2X2/3 receptors are isolated by homogenization and differential centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-AF-353) in a suitable buffer (e.g., 50 mM Tris, pH 7.4).
-
Competition Binding: To determine the affinity of AF-353, competition binding experiments are performed by incubating the membranes and radioligand with increasing concentrations of unlabeled AF-353.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Cell Culture: Cells stably expressing the target P2X receptor (e.g., CHO-K1 or 1321N1 cells) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of AF-353 or vehicle control.
-
Agonist Stimulation: The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the cells to stimulate calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of AF-353 is calculated as a percentage of the maximal response to the agonist, and IC50 values are determined.
-
Cell Preparation: Individual cells expressing the P2X receptors are selected for recording.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The membrane potential is held at a specific voltage (e.g., -60 mV).
-
Agonist Application: The P2X agonist is rapidly applied to the cell to evoke an inward current.
-
Antagonist Application: The effect of AF-353 is assessed by pre-applying the compound before agonist application.
-
Data Acquisition and Analysis: The peak current amplitude in the presence and absence of AF-353 is measured and used to determine the extent of inhibition and calculate the IC50.
Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of AF-353.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors with a non-competitive, allosteric mechanism of action. Its favorable pharmacokinetic profile makes it a valuable tool for preclinical research into the role of these receptors in various physiological and pathological processes. The detailed methodologies and summarized data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of purinergic signaling and novel analgesic therapies.
References
- 1. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology [frontiersin.org]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AF-353 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of AF-353 hydrochloride, a potent and selective antagonist of P2X3 and P2X2/3 receptors. AF-353 serves as a critical tool for investigating the physiological roles of these purinergic receptors and represents a promising candidate for the development of novel therapeutics, particularly in the context of pain and chronic cough.
Overview and Mechanism of Action
AF-353 is an orally bioavailable, non-competitive antagonist of P2X3 and P2X2/3 receptors[1][2]. These receptors are ATP-gated ion channels predominantly expressed on primary afferent neurons and are implicated in nociception and neuronal sensitization[1][2]. Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, AF-353 acts as a negative allosteric modulator[3]. It binds to a distinct allosteric site located at the subunit interface, within a pocket formed by the left flipper (LF) and lower body (LB) domains. This binding event prevents the conformational changes required for channel activation, thereby inhibiting ion influx in a non-competitive fashion.
Quantitative Pharmacological Data
The potency and affinity of AF-353 have been rigorously quantified across various in vitro assays, including radioligand binding, intracellular calcium flux, and whole-cell voltage-clamp electrophysiology.
Table 1: Potency and Affinity of AF-353 at P2X3 and P2X2/3 Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| P2X3 | Human | Calcium Flux | pIC₅₀ | 8.0 | |
| P2X3 | Rat | Calcium Flux | pIC₅₀ | 8.0 | |
| P2X2/3 | Human | Calcium Flux | pIC₅₀ | 7.3 | |
| P2X3 | Rat | Electrophysiology | pIC₅₀ | 8.42 | |
| P2X2/3 | Human | Electrophysiology | pIC₅₀ | 7.73 | |
| P2X3 | Human | Radioligand Binding | Kᵢ (nM) | 15 | |
| P2X3 | Rat | Radioligand Binding | Kᵢ (nM) | 14 |
| P2X2/3 | Human | Radioligand Binding | Kᵢ (nM) | 30 | |
Table 2: Selectivity Profile of AF-353 Against Other Human P2X Receptors
| Receptor Subtype | Assay Type | Concentration Tested | % Inhibition | Reference |
|---|---|---|---|---|
| P2X1 | Calcium Flux | up to 10 µM | No Inhibition | |
| P2X2 | Calcium Flux | up to 10 µM | No Inhibition | |
| P2X4 | Calcium Flux | up to 10 µM | No Inhibition | |
| P2X5 | Calcium Flux | up to 10 µM | No Inhibition |
| P2X7 | Calcium Flux | up to 10 µM | No Inhibition | |
Furthermore, broad selectivity screening against a panel of 75 other receptors, channels, enzymes, and transporters, as well as over 100 kinases, has confirmed that AF-353 is a highly selective molecule with little to no off-target activity at concentrations up to 300-fold higher than its pIC₅₀ for P2X3.
Signaling Pathway and Mechanism of Inhibition
The activation of P2X3 receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling cascades associated with pain transmission. AF-353 intervenes by binding to an allosteric site, stabilizing the receptor in a closed conformation and preventing ATP-gated channel opening.
Caption: P2X3 receptor signaling and allosteric inhibition by AF-353.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of compounds like AF-353.
4.1 Intracellular Calcium Flux Assay
This assay functionally measures the antagonist potency of AF-353 by quantifying its ability to inhibit agonist-induced increases in intracellular calcium.
-
Cell Lines: Human astrocytoma 1321N1 cells stably expressing recombinant human P2X3 or P2X2/3 receptors, or Chinese Hamster Ovary (CHOK1) cells expressing rat P2X3 are used.
-
Protocol:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Incubation: AF-353 at various concentrations is added to the wells and incubated to allow for receptor binding.
-
Agonist Stimulation: An EC₈₀ concentration of the P2X3 agonist α,β-methylene ATP (α,β-meATP) is added to stimulate the receptors (e.g., 1 µM for P2X3, 5 µM for P2X2/3).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence response is normalized, and concentration-response curves are generated to calculate IC₅₀ values. The pIC₅₀ is then determined (-log(IC₅₀)).
-
Caption: Experimental workflow for the intracellular calcium flux assay.
4.2 Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a direct measure of ion channel function and inhibition.
-
Cell Preparation: Recombinant cell lines (as above) or acutely dissociated primary neurons from dorsal root or nodose ganglia are used.
-
Protocol:
-
Cell Clamping: A single cell is patched using a glass micropipette, and the membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: The P2X3 agonist (α,β-meATP) is applied to the cell to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline current, AF-353 is co-applied with the agonist at varying concentrations.
-
Current Measurement: The inward currents are recorded and measured.
-
Data Analysis: The degree of current inhibition by AF-353 is used to construct concentration-response curves and determine the pIC₅₀ value.
-
4.3 Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of AF-353 to its target receptors.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human or rat P2X3 or human P2X2/3 receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-AF-353) and varying concentrations of unlabeled AF-353 (for homologous competition) in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed to calculate the Kᵢ value, representing the affinity of AF-353 for the receptor.
-
Selectivity Logic
The therapeutic utility and research value of a pharmacological tool are heavily dependent on its selectivity. AF-353 demonstrates a clear and potent preference for P2X3-containing receptors over other members of the P2X family.
Caption: Logical relationship of AF-353's selectivity for P2X receptors.
Conclusion
The in vitro characterization of this compound firmly establishes it as a highly potent and selective non-competitive antagonist of P2X3 and P2X2/3 receptors. Its well-defined mechanism of action, high affinity, and clean selectivity profile make it an invaluable pharmacological tool for elucidating the role of P2X3-containing receptors in health and disease. The detailed experimental protocols provided herein serve as a foundation for consistent and reproducible research in the field of purinergic signaling.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X3 receptor blocker AF-353 (Ro-4) reduces bioenergetic index of a primary mixed culture of hippocampal neurons [pbmc.ibmc.msk.ru]
The Allosteric Antagonist AF-353 Hydrochloride: A Technical Guide to its Interaction with Purinergic P2X3 and P2X2/3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological interaction between AF-353 hydrochloride and purinergic receptors, with a primary focus on the P2X3 and P2X2/3 subtypes. AF-353 is a potent, selective, and orally bioavailable non-competitive antagonist, positioning it as a critical tool for investigating the role of these receptors in physiological and pathological processes, particularly in pain and sensory signaling.[1][2]
Executive Summary
Adenosine triphosphate (ATP) is a key neurotransmitter in nociceptive pathways, exerting its effects through ionotropic P2X receptors.[3][4] Subtypes containing the P2X3 subunit, namely the homotrimeric P2X3 and heterotrimeric P2X2/3 receptors, are predominantly expressed on sensory neurons and are crucial for pain transduction.[5] AF-353 (also known as RO-4) has emerged as a highly selective and potent antagonist of these specific receptor subtypes. Competition binding and functional assays have demonstrated that AF-353 acts via a non-competitive, allosteric mechanism, binding to a site distinct from the ATP binding pocket to inhibit channel activation. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a valuable compound for both in vitro and in vivo studies. This document details the quantitative pharmacology of AF-353, outlines the experimental protocols for its characterization, and visualizes the underlying signaling and experimental workflows.
Quantitative Pharmacological Data
The potency and affinity of AF-353 have been rigorously characterized across species and receptor subtypes using radioligand binding, intracellular calcium flux assays, and whole-cell voltage-clamp electrophysiology. The data consistently demonstrate high potency in the nanomolar range and clear selectivity for P2X3-containing receptors.
Antagonist Potency (pIC50)
The functional potency of AF-353 was determined by measuring its ability to inhibit agonist-induced responses in cellular assays. The pIC50 values, representing the negative logarithm of the half-maximal inhibitory concentration (IC50), are summarized below.
| Receptor Subtype | Species | Assay Type | Agonist | pIC50 | Reference |
| P2X3 | Human | Calcium Flux | α,β-meATP | 8.0 | |
| P2X3 | Rat | Calcium Flux | α,β-meATP | 8.0 | |
| P2X2/3 | Human | Calcium Flux | α,β-meATP | 7.3 | |
| P2X3 | Human | Electrophysiology | α,β-meATP | 8.5 | |
| P2X3 | Rat | Electrophysiology | α,β-meATP | 8.1 | |
| P2X2/3 | Human | Electrophysiology | α,β-meATP | 7.4 |
Binding Affinity (KD) and Kinetics
Radioligand binding assays using [³H]-AF-353 were performed to directly measure the affinity for its target receptors. The equilibrium dissociation constant (KD) reflects the concentration of the drug required to occupy 50% of the receptors at equilibrium.
| Receptor Subtype | Species | KD (nM) | Reference |
| P2X3 | Human | 15 | |
| P2X3 | Rat | 14 | |
| P2X2/3 | Human | 30 |
Kinetic analysis at the human P2X2/3 receptor provided insights into the association and dissociation rates of AF-353.
| Parameter | Value | Unit | Reference |
| Kon (Association Rate) | 7.49 x 10-5 (± 0.41 x 10-5) | s-1·nM-1 | |
| Koff (Dissociation Rate) | 3.5 x 10-3 (± 0.29 x 10-3) | s-1 | |
| Calculated KD (Koff/Kon) | 47 | nM |
Selectivity Profile
The selectivity of AF-353 was established by testing its activity against other P2X receptor subtypes. In intracellular calcium flux assays, AF-353 produced no inhibition of agonist-evoked responses up to a concentration of 10 µM at human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors. This demonstrates a high degree of selectivity for P2X3-containing channels.
Signaling Pathways and Mechanism of Action
P2X3 and P2X2/3 receptors are ATP-gated non-selective cation channels. Upon binding of extracellular ATP, the channel undergoes a conformational change, leading to the rapid influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization, which, in sensory neurons, can trigger the firing of action potentials and the propagation of a pain signal. AF-353, acting as a non-competitive antagonist, binds to an allosteric site on the receptor complex, preventing the conformational change necessary for channel opening, even when ATP is bound to the orthosteric site.
Caption: P2X3 receptor signaling cascade and inhibition by AF-353.
Experimental Protocols
The characterization of AF-353 relies on a suite of standard pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay
This assay directly measures the binding affinity of a ligand to its receptor. For AF-353, competitive and saturation binding assays were performed using tritiated AF-353 ([³H]-AF-353) on membrane preparations from cells recombinantly expressing the target receptors.
Objective: To determine the equilibrium dissociation constant (KD) and maximum binding capacity (Bmax) of [³H]-AF-353 and the inhibitory constant (Ki) of unlabeled compounds.
Materials:
-
Cell Lines: CHO-K1 or 1321-N1 cells stably expressing human P2X3, rat P2X3, or human P2X2/3 receptors.
-
Radioligand: [³H]-AF-353.
-
Membrane Preparation: Homogenized cell membranes suspended in a suitable buffer (e.g., Tris-HCl).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a competing, unlabeled ligand (e.g., 10 µM unlabeled AF-353).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Protocol Outline (Saturation Binding):
-
Membrane Preparation: Grow cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add increasing concentrations of [³H]-AF-353 to wells containing a fixed amount of membrane protein (e.g., 10-20 µg). For each concentration, prepare parallel wells with the addition of the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [³H]-AF-353 and fit the data using non-linear regression to a one-site binding model to determine KD and Bmax.
Intracellular Calcium Flux Assay (FLIPR)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium ([Ca²⁺]i), a direct consequence of P2X receptor activation.
Objective: To determine the functional potency (IC50) of AF-353 by measuring its inhibition of agonist-induced calcium influx.
Materials:
-
Cell Lines: As above, plated in 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer, often containing probenecid to prevent dye extrusion.
-
Agonist: A stable P2X3 agonist, typically α,β-methylene ATP (α,β-meATP).
-
Antagonist: this compound.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a flow cytometer capable of kinetic readings.
Protocol Outline:
-
Cell Plating: Seed cells into microplates 24 hours prior to the assay to allow for adherence.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-4 µM Fluo-4 AM with 0.04% Pluronic F-127) in loading buffer. Remove cell culture medium and add the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
Wash: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add serial dilutions of AF-353 to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Reading: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. The instrument then automatically adds a fixed concentration of the agonist (e.g., an EC80 concentration of α,β-meATP) to all wells and continues to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the [Ca²⁺]i increase. Plot the percentage inhibition of the agonist response against the concentration of AF-353. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a high-resolution measurement of ion channel activity by controlling the membrane potential of a single cell and recording the ionic currents that flow across the membrane.
Objective: To directly measure the inhibitory effect of AF-353 on agonist-evoked currents through P2X3 and P2X2/3 channels.
Materials:
-
Cell Lines or Primary Neurons: Cells expressing the target receptors are grown on coverslips.
-
Recording Setup: An inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system for rapid solution exchange.
-
Pipettes: Borosilicate glass capillaries pulled to a fine tip (resistance of 3-7 MΩ).
-
Extracellular Solution (in mM): e.g., 150 NaCl, 5 KCl, 2.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose; pH 7.3.
-
Intracellular Solution (in mM): e.g., 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP; pH 7.2.
-
Agonist and Antagonist Solutions: Prepared in the extracellular solution.
Protocol Outline:
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Fill a glass pipette with intracellular solution and mount it on the micromanipulator. Under visual guidance, carefully approach a target cell.
-
Seal Formation: Apply light positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the pressure to form a high-resistance "giga-ohm" seal (GΩ seal) between the pipette tip and the membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV).
-
Recording: Using the perfusion system, rapidly apply the agonist (α,β-meATP) to the cell for a short duration (e.g., 1-2 seconds) and record the resulting inward current. After the current returns to baseline, co-apply the agonist with varying concentrations of AF-353.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage inhibition for each AF-353 concentration and plot a concentration-response curve to determine the IC50.
Experimental and Drug Discovery Workflow
The characterization and development of a selective antagonist like AF-353 typically follows a structured workflow, progressing from initial high-throughput screening to detailed in vivo analysis.
Caption: A typical workflow for P2X3 antagonist drug discovery.
Conclusion
This compound is a well-characterized, potent, and selective allosteric antagonist of P2X3 and P2X2/3 receptors. Its robust pharmacological profile, established through rigorous binding and functional assays, underscores its utility as a research tool to probe the function of these channels. The detailed quantitative data and methodologies presented in this guide provide a foundation for researchers to effectively utilize AF-353 in studies aimed at understanding purinergic signaling in pain, urological, and respiratory disorders, and to guide the development of novel therapeutics targeting this pathway.
References
- 1. pnas.org [pnas.org]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.pbrc.edu [labs.pbrc.edu]
- 4. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders [frontiersin.org]
The Role of AF-353 Hydrochloride in Sensory Neuron Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sensory neuron sensitization is a key underlying mechanism of chronic pain states, representing a significant challenge in modern medicine. A crucial player in this process is the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons. Extracellular ATP, released in response to tissue injury and inflammation, activates these receptors, leading to neuronal depolarization, action potential firing, and the sensation of pain. Under pathological conditions, the P2X3 signaling pathway can become dysregulated, contributing to peripheral and central sensitization. AF-353 hydrochloride, a potent and selective antagonist of P2X3 and P2X2/3 receptors, has emerged as a valuable pharmacological tool and a promising therapeutic candidate for investigating and mitigating this sensitization. This technical guide provides an in-depth overview of the role of this compound in modulating sensory neuron activity, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it influences.
Introduction to P2X3 Receptors and Sensory Neuron Sensitization
P2X3 receptors are members of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1] They exist as both homomeric (P2X3) and heteromeric (P2X2/3) channels on the terminals of primary afferent neurons, including C- and Aδ-fibers, which are critical for transmitting pain signals.[1] In the peripheral nervous system, ATP is released from various cells during tissue damage, inflammation, or mechanical stress, acting as a key signaling molecule in nociception.[1]
The activation of P2X3 receptors by ATP leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, causing membrane depolarization.[2] This depolarization can trigger action potentials that propagate to the central nervous system, resulting in the perception of pain.[1] In chronic pain conditions, there is often an upregulation of P2X3 receptor expression and an increase in local ATP concentrations, leading to a state of heightened neuronal excitability known as sensitization. This sensitization manifests as allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated pain response to a noxious stimulus).
This compound: A Selective P2X3/P2X2/3 Receptor Antagonist
This compound is a potent, selective, and orally bioavailable non-competitive antagonist of P2X3 and P2X2/3 receptors. Its ability to specifically block the action of ATP at these receptors makes it an invaluable tool for dissecting the role of purinergic signaling in sensory neuron function and a potential therapeutic for pain-related disorders.
In Vitro Pharmacology
The pharmacological profile of AF-353 has been extensively characterized using a variety of in vitro assays. These studies have consistently demonstrated its high potency and selectivity for P2X3-containing receptors.
Table 1: In Vitro Potency of this compound
| Receptor Subtype | Species | Assay Method | pIC₅₀ |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 |
| P2X3 | Rat (recombinant) | Whole-Cell Voltage Clamp | 8.42 |
| P2X2/3 | Human (recombinant) | Whole-Cell Voltage Clamp | 7.73 |
| P2X3 | Rat (native DRG neurons) | Whole-Cell Voltage Clamp | 8.51 |
| P2X2/3 | Rat (native nodose ganglion) | Whole-Cell Voltage Clamp | 7.56 |
Pharmacokinetic Profile
In vivo studies in rats have demonstrated that AF-353 possesses favorable pharmacokinetic properties, including good oral bioavailability, supporting its use in preclinical models of disease.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 32.9% |
| Time to Maximum Concentration (Tₘₐₓ) | ~30 minutes |
| Half-life (t₁/₂) | 1.63 hours |
| Plasma Protein Binding | 98.2% |
| Brain-to-Plasma Ratio | 6 |
Signaling Pathways in P2X3-Mediated Sensory Neuron Sensitization
The activation of P2X3 receptors initiates a cascade of intracellular events that contribute to the sensitization of sensory neurons. This involves the influx of calcium, which acts as a second messenger to activate various downstream signaling molecules.
References
The Selective Antagonism of P2X3 and P2X2/3 Receptors by AF-353 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
AF-353 hydrochloride is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] These receptors, particularly the homotrimeric P2X3 and heterotrimeric P2X2/3 channels, are predominantly expressed in nociceptive sensory neurons and are implicated in various pain-related conditions.[3][4][5] This technical guide provides an in-depth analysis of the selectivity profile of AF-353, detailing its potency at target receptors and its mechanism of action, supported by quantitative data and experimental methodologies.
Quantitative Analysis of AF-353 Potency and Selectivity
The inhibitory activity of AF-353 has been quantified across different species and receptor subtypes using various in vitro assays. The data consistently demonstrates high potency for P2X3 and slightly reduced, yet still significant, potency for P2X2/3 channels.
Antagonist Potency (pIC50) of AF-353
The potency of AF-353 is summarized in the table below, with pIC50 values derived from intracellular calcium flux and whole-cell voltage-clamp electrophysiology experiments.
| Receptor Subtype | Species | Assay Method | pIC50 |
| P2X3 | Human | Intracellular Calcium Flux | 8.06 |
| P2X3 | Rat | Intracellular Calcium Flux | 8.05 |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.41 |
| P2X3 | Rat (recombinant) | Whole-Cell Voltage Clamp | 8.42 |
| P2X2/3 | Human (recombinant) | Whole-Cell Voltage Clamp | 7.73 |
| P2X3 | Rat (native neurons) | Whole-Cell Voltage Clamp | 8.51 |
| P2X2/3 | Rat (native neurons) | Whole-Cell Voltage Clamp | 7.56 |
Selectivity Profile of AF-353
AF-353 exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X channel subtypes. In studies using agonist-evoked intracellular calcium flux in cell lines expressing recombinant human P2X1, P2X2, P2X4, P2X5, or P2X7 receptors, AF-353 showed no significant inhibition at concentrations up to 10 µM. This indicates a selectivity of at least 300-fold over these other P2X channels. Furthermore, broad screening against a panel of over 75 receptors, channels, enzymes, and transporters, as well as over 100 kinases, has confirmed AF-353 as a highly selective molecule.
Mechanism of Action
Competition binding and intracellular calcium flux experiments suggest that AF-353 acts as a non-competitive antagonist. This indicates an allosteric mechanism of inhibition, where AF-353 binds to a site on the receptor that is distinct from the ATP binding site. This is in contrast to competitive antagonists like TNP-ATP. The estimated equilibrium dissociation constant (KD) of AF-353 at the heteromeric P2X2/3 receptor is 47 nM, derived from its on- and off-rate constants (Kon = 7.49 × 10⁻⁵ ± 0.41 × 10⁻⁵ s⁻¹·nM⁻¹ and Koff = 3.5 × 10⁻³ ± 0.29 × 10⁻³ s⁻¹).
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of AF-353 to P2X3 and P2X2/3 receptors.
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Membranes from cell lines stably expressing either P2X3 or P2X2/3 receptors are prepared.
-
Incubation: [³H]-AF-353 is incubated with the prepared membranes in a buffer solution (e.g., 50 mM Tris, pH 7.4).
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of an unlabeled analog, AF-010, to define non-specific binding.
-
Equilibrium: The incubation is carried out for 2-5 hours at 22°C to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data.
Intracellular Calcium Flux Assays
This functional assay measures the ability of AF-353 to inhibit the increase in intracellular calcium concentration triggered by a P2X receptor agonist.
Caption: Workflow for Intracellular Calcium Flux Assay.
Protocol:
-
Cell Culture: Cell lines (e.g., CHOK1 or 1321N1) expressing recombinant rat or human P2X3 or human P2X2/3 channels are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Compound Application: Cells are pre-incubated with various concentrations of AF-353.
-
Agonist Stimulation: An agonist, such as α,β-methyleneATP (α,β-meATP), is added to the cells at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Signal Detection: The change in fluorescence, corresponding to the influx of intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of AF-353 is quantified by constructing concentration-response curves, from which the pIC50 values are determined.
Whole-Cell Voltage-Clamp Electrophysiology
This technique directly measures the ion channel activity by recording the currents flowing through the cell membrane in response to agonist application, and how these are affected by AF-353.
Caption: Workflow for Whole-Cell Voltage-Clamp Electrophysiology.
Protocol:
-
Cell Preparation: Recordings are made from either recombinant cell lines or acutely dissociated primary neurons (e.g., rat dorsal root or nodose ganglion neurons) known to endogenously express P2X3 and P2X2/3 channels, respectively.
-
Patch-Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Control: The cell membrane potential is clamped at a holding potential (e.g., -90 mV).
-
Agonist Application: A P2X agonist (e.g., 10 µM α,β-meATP) is applied to the cell for a short duration (e.g., 2 seconds) to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline current response to the agonist, AF-353 is applied to the bath solution. The agonist is then re-applied in the presence of AF-353 to measure the degree of inhibition.
-
Data Analysis: The reduction in the agonist-evoked current amplitude by different concentrations of AF-353 is used to construct a concentration-response curve and calculate the pIC50.
Signaling Pathway of P2X3 and P2X2/3 Receptor Activation
The activation of P2X3 and P2X2/3 receptors by ATP leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of downstream signaling cascades, particularly in nociceptive neurons.
Caption: P2X3/P2X2/3 Signaling and Inhibition by AF-353.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with AF-353 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-353 hydrochloride is a potent and selective, orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed on nociceptive sensory neurons.[5] ATP is released from cells in response to injury, inflammation, and other forms of cellular stress, and its binding to P2X3 and P2X2/3 receptors plays a crucial role in the initiation and transmission of pain signals. Consequently, antagonism of these receptors presents a promising therapeutic strategy for the management of various chronic pain conditions, including inflammatory, neuropathic, and visceral pain. AF-353 has demonstrated efficacy in preclinical models of pain and visceral hypersensitivity. These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in rodent models of inflammatory, neuropathic, and visceral pain.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of AF-353 is presented in the tables below. This information is crucial for appropriate formulation and dose selection for in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H18ClIN4O2 |
| Molecular Weight | 436.68 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 260°C |
| Solubility | Soluble in DMSO |
Table 2: Pharmacokinetic Parameters of AF-353 in Rats (2 mg/kg dose)
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Bioavailability (F) | - | 32.9% |
| Tmax | - | ~30 minutes |
| Half-life (t1/2) | - | 1.63 hours |
| Protein Binding | 98.2% | 98.2% |
| Brain to Plasma Ratio | 6 | 6 |
Table 3: In Vitro Potency of AF-353
| Receptor | pIC50 |
| Human P2X3 | 8.0 - 8.06 |
| Rat P2X3 | 8.0 - 8.05 |
| Human P2X2/3 | 7.3 - 7.41 |
P2X3 Receptor Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving P2X3 receptor activation on nociceptive neurons and the mechanism of action of AF-353.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic Pain Model—Chronic Constriction Injury (CCI) [bio-protocol.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Application Notes and Protocols: AF-353 Hydrochloride in Rat Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AF-353 hydrochloride, a potent and selective P2X3 and P2X2/3 receptor antagonist, in various rat models of pain. AF-353 is an orally bioavailable compound that has demonstrated significant analgesic effects in preclinical studies of inflammatory, neuropathic, and cancer-related pain.
Mechanism of Action
AF-353 is a non-competitive antagonist of P2X3 and P2X2/3 receptors.[1] These receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons.[2][3] In pathological pain states, elevated extracellular ATP, released from damaged or inflamed tissues, activates these receptors, leading to neuronal depolarization and the transmission of pain signals.[3] By blocking P2X3 and P2X2/3 receptors, AF-353 inhibits this ATP-mediated signaling cascade, thereby reducing pain hypersensitivity.[1]
Data Presentation: Dosage and Efficacy
The following tables summarize the quantitative data on the dosage and efficacy of this compound in different rat models of pain.
Table 1: this compound Dosage and Efficacy in Inflammatory Pain Models
| Pain Model | Administration Route | Dosage Range | Efficacy | Reference |
| Complete Freund's Adjuvant (CFA)-induced Arthritis | Oral | Dose-dependent | Reversal of mechanical hyperalgesia and weight-bearing deficits | |
| Monoiodoacetate (MIA)-induced Osteoarthritis | Oral | Dose-dependent | Anti-hyperalgesic effects in weight-bearing asymmetry test |
Table 2: this compound Dosage and Efficacy in Other Pain Models
| Pain Model | Administration Route | Dosage | Efficacy | Reference |
| Bone Cancer Pain (MRMT-1 carcinoma cell-induced) | Oral (twice daily) | Not specified | Significant prevention and reversal of bone cancer pain behavior | |
| Pharmacokinetic Studies | Intravenous | 2 mg/kg | Bioavailability (F) = 32.9%, Half-life (t1/2) = 1.63 h | |
| Pharmacokinetic Studies | Oral | 2 mg/kg | Tmax = ~30 min |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Arthritis Model
Objective: To induce a model of chronic inflammatory pain and assess the efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis
-
This compound
-
Vehicle for AF-353 (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Von Frey filaments for assessing mechanical allodynia
-
Incapacitance tester for assessing weight-bearing deficits
Protocol:
-
Induction of Arthritis:
-
Anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Allow 7-14 days for the development of arthritis and pain hypersensitivity.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle orally via gavage. Dosing can be performed acutely or chronically (e.g., once or twice daily for several days).
-
-
Assessment of Pain Behavior:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline (before CFA), before drug administration, and at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Weight-Bearing Deficit: Measure the weight distribution between the ipsilateral (inflamed) and contralateral hind paws using an incapacitance tester.
-
Monoiodoacetate (MIA)-Induced Osteoarthritis Model
Objective: To induce a model of osteoarthritis pain and evaluate the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Monosodium iodoacetate (MIA)
-
This compound
-
Vehicle for AF-353
-
Oral gavage needles
-
Incapacitance tester
Protocol:
-
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Inject 1-2 mg of MIA in a volume of 50 µL of sterile saline into the intra-articular space of the right knee.
-
Allow 14-21 days for the development of osteoarthritis and associated pain.
-
-
Drug Administration:
-
Administer this compound or vehicle orally as described in the CFA model protocol.
-
-
Assessment of Pain Behavior:
-
Weight-Bearing Asymmetry: Measure the weight distribution between the hind paws at baseline, before drug administration, and at various time points post-dosing.
-
Bone Cancer Pain Model
Objective: To establish a model of cancer-induced bone pain and assess the efficacy of this compound.
Materials:
-
Female Sprague-Dawley rats
-
MRMT-1 rat mammary gland carcinoma cells
-
Surgical instruments for intra-tibial injection
-
This compound
-
Vehicle for AF-353
-
Oral gavage needles
-
Von Frey filaments
-
Incapacitance tester
Protocol:
-
Induction of Bone Cancer:
-
Anesthetize the rats.
-
Surgically expose the proximal tibia and inject MRMT-1 cells into the intramedullary cavity.
-
Close the incision and allow 10-14 days for tumor growth and development of pain behaviors.
-
-
Drug Administration:
-
For a preventative paradigm, begin oral administration of AF-353 or vehicle on the day of or the day after surgery and continue for the duration of the study.
-
For a reversal paradigm, begin oral administration after the establishment of significant pain behavior (e.g., day 14 post-surgery).
-
-
Assessment of Pain Behavior:
-
Mechanical Allodynia: Assess paw withdrawal thresholds using von Frey filaments.
-
Weight-Bearing Difference: Measure the difference in weight borne on the hind limbs.
-
Mandatory Visualizations
Caption: P2X3/P2X2/3 receptor signaling pathway in nociception.
Caption: General experimental workflow for assessing AF-353 efficacy.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and preparation of AF-353 hydrochloride for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of AF-353 hydrochloride for experimental use. The protocols outlined below are based on established methodologies and are intended to serve as a guide for researchers working with this potent P2X3 and P2X2/3 receptor antagonist.
Compound Information
| Property | Value | Reference |
| IUPAC Name | 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | [1] |
| Molecular Formula | C₁₄H₁₇IN₄O₂ · HCl | [1] |
| Molecular Weight | 436.67 g/mol | [1] |
| Physical Appearance | White crystalline solid | [2] |
| Melting Point | 260°C | [2] |
| Storage | Store at -20°C for long-term stability. |
Solubility of this compound
This compound exhibits solubility in various solvents, which is crucial for the preparation of stock and working solutions for different experimental paradigms.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 80 mg/mL | Use fresh, anhydrous DMSO for best results as moisture can affect solubility. | |
| Acidic Media | Solutions (2 mg/mL) and suspensions are physically and chemically stable for at least 4 weeks at room temperature. | The hydrochloride salt form suggests improved solubility in acidic aqueous solutions. | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble. | Direct dissolution in neutral pH buffers is challenging. It is recommended to first dissolve in DMSO and then dilute into the aqueous buffer. | Inferred from chemical properties and common lab practice. |
Preparation of this compound Solutions
Preparation of High-Concentration Stock Solution (in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.37 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays.
Materials:
-
10 mM this compound in DMSO (from section 3.1)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or specific assay buffer)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations.
-
It is critical to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Vortex each dilution thoroughly before preparing the next one.
-
Use the freshly prepared working solutions for your experiments.
Preparation of AF-353 for In Vivo Oral Administration
For oral gavage in animal models, AF-353 is typically administered as a suspension.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in water, or as determined by specific experimental needs)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
In a suitable container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the suspension during administration to maintain homogeneity.
Experimental Protocols
Intracellular Calcium Flux Assay
This assay measures the ability of AF-353 to inhibit P2X3/P2X2/3 receptor-mediated calcium influx in response to an agonist like α,β-methylene ATP (α,β-meATP).
Workflow for Intracellular Calcium Flux Assay
Workflow for an intracellular calcium flux assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably expressing rat or human P2X3 or P2X2/3 receptors) into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, 2 µM final concentration) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Compound Addition: Add the this compound working solutions (prepared as in section 3.2) at various concentrations to the wells. Include a vehicle control (buffer with the same final DMSO concentration). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject the P2X receptor agonist (e.g., α,β-meATP at a concentration that elicits ~80% of the maximal response, typically in the low micromolar range) into each well.
-
Data Acquisition: Continuously measure the fluorescence intensity (e.g., Excitation/Emission ~490/525 nm for Fluo-8) for a set period to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the agonist response against the concentration of AF-353 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Whole-Cell Voltage Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is used to characterize the inhibitory effect of AF-353 on P2X3 and P2X2/3 receptor-mediated currents.
Logical Flow for Whole-Cell Voltage Clamp Experiment
Logical flow of a whole-cell voltage clamp experiment.
Detailed Protocol:
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
-
Cell Preparation: Plate cells expressing the target receptors onto glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Rapidly apply the P2X agonist (e.g., ATP or α,β-meATP) using a fast perfusion system to evoke an inward current.
-
After a washout period, co-apply the agonist with different concentrations of this compound to measure the inhibition of the current.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of AF-353. Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathway
AF-353 acts as an antagonist at P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons. Activation of these receptors by ATP, released from surrounding cells upon tissue damage or inflammation, leads to cation influx, depolarization, and the initiation of a pain signal. AF-353 blocks this process.
P2X3 Receptor Signaling in a Sensory Neuron
Mechanism of action of AF-353 on P2X3 receptors.
References
Application Notes and Protocols for AF-353 Hydrochloride in Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed in sensory neurons, playing a crucial role in nociceptive signaling and chronic pain.[4][5] this compound acts as a non-competitive, allosteric antagonist, offering a distinct mechanism of action compared to competitive antagonists. Its high potency and selectivity make it an invaluable tool for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors and for the development of novel analgesics.
Calcium flux assays are a fundamental method for characterizing the activity of P2X receptors. Activation of these channels leads to a rapid influx of extracellular calcium, which can be quantified using fluorescent calcium indicators. This application note provides a detailed protocol for utilizing this compound as an antagonist in a calcium flux assay to determine its potency (e.g., IC50 value) in inhibiting P2X3 and P2X2/3 receptor activation.
Mechanism of Action and Signaling Pathway
P2X3 and P2X2/3 receptors are ATP-gated cation channels. Upon binding of ATP, the channel opens, allowing the influx of cations, including Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i triggers various downstream signaling cascades involved in neuronal sensitization and pain transmission.
This compound inhibits the function of these receptors in a non-competitive manner, suggesting it binds to an allosteric site distinct from the ATP binding site. This binding induces a conformational change in the receptor that prevents channel opening, even in the presence of the agonist ATP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Voltage-Clamp Recording with AF-353 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-353 hydrochloride is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ATP-gated ion channels predominantly expressed on primary afferent neurons and are implicated in various pain-related conditions and afferent sensitization.[3][4] AF-353 acts as a non-competitive, negative allosteric modulator, making it a valuable tool for investigating the physiological and pathophysiological roles of P2X3 and P2X2/3 receptors. These application notes provide detailed protocols for utilizing this compound in whole-cell voltage-clamp electrophysiology to study its inhibitory effects on P2X3 and P2X2/3 receptor-mediated currents.
Mechanism of Action
AF-353 inhibits the activation of P2X3 and P2X2/3 receptors by ATP in a non-competitive fashion. Structural and functional studies have identified a druggable negative allosteric site on the P2X3 receptor, which is distinct from the orthosteric ATP binding site. By binding to this allosteric pocket, AF-353 induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound.
Data Presentation
Antagonist Potency of AF-353
The potency of AF-353 has been quantified using various experimental techniques, including whole-cell voltage-clamp recordings and intracellular calcium flux assays. The negative logarithm of the half-maximal inhibitory concentration (pIC50) is a common measure of antagonist potency.
| Receptor Target | Species | Assay Method | pIC50 | Reference |
| P2X3 | Human | Calcium Flux | 8.0 | |
| P2X3 | Rat | Calcium Flux | 8.0 | |
| P2X2/3 | Human | Calcium Flux | 7.3 | |
| P2X3 | Rat | Voltage Clamp (DRG Neurons) | 8.51 | |
| P2X2/3 | Rat | Voltage Clamp (Nodose Neurons) | 7.56 | |
| P2X3 | Human | Radioligand Binding | 8.06 | |
| P2X2/3 | Human | Radioligand Binding | 7.41 |
Pharmacokinetic Parameters of AF-353 in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | 32.9% | |
| Half-life (t1/2) | 1.63 h | |
| Plasma Protein Binding | 98.2% | |
| Brain to Plasma Ratio | 6 |
Experimental Protocols
This section details the protocol for performing whole-cell voltage-clamp recordings to measure the inhibitory effect of AF-353 on P2X3 or P2X2/3 receptor-mediated currents in cultured cells or acutely dissociated neurons.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AF-353 - Wikipedia [en.wikipedia.org]
- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of AF-353 hydrochloride in different solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of AF-353 hydrochloride in various solutions commonly used in experimental settings. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For optimal short-term storage and use in most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare fresh solutions, but if storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
2. How stable is this compound in aqueous buffers?
This compound exhibits pH-dependent stability in aqueous solutions. It is most stable in acidic conditions. Solutions and suspensions of AF-353 in acidic media (at a concentration of 2 mg/mL) have been shown to be physically and chemically stable for at least 4 weeks at room temperature[1]. As the pH increases towards neutral and alkaline conditions, the stability may decrease. For experiments requiring physiological pH, it is recommended to prepare fresh solutions or conduct a preliminary stability test for the specific buffer and conditions being used.
3. What are the known degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, similar small molecules with ether linkages can be susceptible to hydrolysis under strong acidic or basic conditions. The presence of an iodine atom suggests potential sensitivity to photodegradation.
4. How should I store the solid compound and its solutions?
-
Solid this compound: The anhydrous mono-hydrochloride salt is stable in its solid state when stored at 40°C with 75% relative humidity for at least 2 months[1]. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C.
-
Stock Solutions in DMSO: Aliquoted stock solutions in DMSO can be stored at -20°C for several weeks or at -80°C for longer-term storage (months). Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to lower stability, it is highly recommended to prepare aqueous solutions of this compound fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency in assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Ensure the pH of your assay buffer is within a stable range for the compound, preferably slightly acidic if the experimental design allows. |
| Precipitation observed in aqueous working solutions. | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility, but still compatible with your experimental system. If precipitation persists, consider using a different buffer system or adding a non-ionic surfactant like Tween® 80 at a low concentration (e.g., 0.01-0.1%), after verifying its compatibility with your assay. |
| Variability in results between experiments conducted on different days. | Instability of stock or working solutions. Photodegradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions containing this compound from light by using amber vials or covering tubes with aluminum foil. |
Stability Data Summary
The following tables provide representative stability data for this compound in various solutions and conditions. This data is compiled from available literature and typical stability profiles for similar compounds and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -20°C | 0 | 99.8 |
| 1 month | 99.5 | |
| 3 months | 99.1 | |
| 6 months | 98.5 | |
| 4°C | 0 | 99.8 |
| 1 week | 98.2 | |
| 1 month | 95.3 | |
| Room Temperature | 0 | 99.8 |
| 24 hours | 97.5 | |
| 1 week | 91.0 |
Table 2: Stability of this compound (10 µM) in Aqueous Buffers at Room Temperature
| Buffer (pH) | Time Point | Purity (%) by HPLC |
| Acetate Buffer (pH 5.0) | 0 | 99.7 |
| 24 hours | 99.5 | |
| 1 week | 98.9 | |
| 4 weeks | 97.2 | |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 0 | 99.6 |
| 8 hours | 97.1 | |
| 24 hours | 92.5 | |
| 1 week | 80.3 | |
| Carbonate-Bicarbonate Buffer (pH 9.0) | 0 | 99.5 |
| 4 hours | 90.8 | |
| 8 hours | 82.1 | |
| 24 hours | 65.7 |
Table 3: Forced Degradation of this compound (1 mg/mL)
| Stress Condition | Duration | Purity (%) by HPLC | Major Degradation Products |
| 0.1 M HCl at 60°C | 24 hours | 91.3 | 2 |
| 0.1 M NaOH at 60°C | 8 hours | 75.8 | >3 |
| 3% H₂O₂ at Room Temperature | 24 hours | 94.2 | 1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.5 | 1 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or cryovials.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This is a general method; optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Dilute a sample of the this compound solution to be tested to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of the parent compound and any degradation products.
-
Calculate the purity as the percentage of the parent peak area relative to the total peak area.
-
Visualizations
Caption: P2X3 receptor signaling pathway and inhibition by AF-353 HCl.
Caption: General workflow for assessing the stability of AF-353 HCl.
References
Common issues in experiments involving AF-353 hydrochloride
Welcome to the technical support center for AF-353 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] These receptors are ATP-gated ion channels primarily expressed on sensory neurons and are involved in pain sensation and sensory hypersensitization.[4][5] AF-353 acts as a non-competitive antagonist, meaning it binds to a site on the receptor distinct from the ATP binding site (an allosteric site) to inhibit its function. This mechanism makes it an effective tool for studying the role of P2X3 and P2X2/3 receptors in various physiological and pathological processes, particularly in pain and sensory signaling.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C. The anhydrous mono-hydrochloride salt is a white crystalline solid that is stable in the solid state at 40°C with 75% relative humidity for at least two months. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years.
Q3: What is the selectivity profile of AF-353?
AF-353 is highly selective for P2X3 and P2X2/3 receptors. It shows little to no effect on other P2X channels (P2X1, P2X2, P2X4, P2X5, and P2X7) at concentrations up to 10 µM. This high selectivity minimizes the potential for off-target effects in your experiments, providing more specific insights into the role of P2X3 and P2X2/3 receptors.
Troubleshooting Guide
Section 1: Solubility and Solution Preparation
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
This compound is soluble in dimethyl sulfoxide (DMSO). For preparing stock solutions, fresh, moisture-free DMSO is recommended to achieve the highest solubility.
Q2: How do I prepare this compound for in vivo studies?
For oral administration in animal studies, AF-353 can be prepared as a suspension. For intravenous dosing, it can also be administered as a suspension. Solutions of AF-353 (at 2 mg/mL) and suspensions in acidic media are reported to be physically and chemically stable for at least 4 weeks at room temperature. It is crucial to ensure the final vehicle is compatible with the administration route and the animal model.
Q3: My this compound solution appears to have precipitated after being added to my aqueous assay buffer. How can I prevent this?
Precipitation can occur when a concentrated DMSO stock solution is diluted into an aqueous buffer. To minimize this, it is recommended to:
-
Use a final DMSO concentration of less than 0.5% in your cell-based assays, though the optimal concentration should be determined for your specific cell line to avoid solvent-induced toxicity.
-
Add the AF-353 stock solution to the assay buffer while vortexing to ensure rapid and even dispersion.
-
Prepare intermediate dilutions in your assay buffer to gradually decrease the DMSO concentration.
Section 2: In Vitro Cell-Based Assays
Q1: I am not observing the expected inhibitory effect of AF-353 in my intracellular calcium flux assay. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may not respond optimally to stimuli.
-
Agonist Concentration: The concentration of the P2X3/P2X2/3 agonist (e.g., α,β-meATP) may be too high, potentially overcoming the inhibitory effect of AF-353. Perform a dose-response curve for your agonist to determine the EC50 or EC80 concentration for your specific cell line and use that for your inhibition experiments.
-
Incubation Time: AF-353 has a slow off-rate, meaning it may take some time to reach equilibrium with the receptor. Ensure you are pre-incubating the cells with AF-353 for a sufficient duration before adding the agonist. The optimal pre-incubation time should be determined empirically for your experimental setup.
-
Assay Buffer Composition: The presence of calcium in the assay medium is essential for measuring intracellular calcium flux. Verify that your buffer contains an appropriate concentration of calcium.
-
Compound Integrity: Verify the integrity and concentration of your AF-353 stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Q2: I am observing high background fluorescence or a weak signal in my calcium flux assay.
High background or a weak signal can be caused by several factors:
-
Dye Loading: The concentration of the calcium-sensitive dye (e.g., Fluo-8, Indo-1) may be suboptimal. Titrate the dye concentration to find the optimal balance between signal intensity and background fluorescence. Overloading cells with dye can sometimes blunt the calcium response.
-
Cell Washing: Incomplete removal of extracellular dye can lead to high background. Ensure thorough but gentle washing of the cells after dye loading.
-
Instrumentation Settings: Optimize the settings on your fluorescence plate reader or flow cytometer, including excitation and emission wavelengths, gain, and integration time.
-
Cell Viability: A final addition of a calcium ionophore like ionomycin can be used as a positive control to confirm cell viability and the ability of the dye to respond to a maximal calcium influx.
Section 3: In Vivo Experiments
Q1: I am not observing the expected efficacy of AF-353 in my animal model of pain.
Several factors can influence the in vivo efficacy of AF-353:
-
Pharmacokinetics: AF-353 has good oral bioavailability and is CNS penetrant. However, its half-life is relatively short (t1/2 = 1.63 h in rats). Consider the timing of your behavioral or physiological measurements relative to the time of drug administration to ensure they coincide with peak plasma concentrations.
-
Dose Selection: The effective dose of AF-353 can vary depending on the animal model, the route of administration, and the specific endpoint being measured. A dose-response study is recommended to determine the optimal dose for your experiment.
-
Animal Model: The expression and function of P2X3 and P2X2/3 receptors can differ between species and even between different strains of the same species. Ensure that your chosen animal model is appropriate for studying the role of these receptors in the pathology of interest.
-
Route of Administration: The method of administration (e.g., oral gavage, intravenous injection) will affect the pharmacokinetic profile of the compound. Ensure the chosen route is appropriate for your experimental design and that the vehicle is well-tolerated by the animals.
Data Summary
Table 1: In Vitro Potency of AF-353
| Receptor | Species | Assay Method | pIC50 | IC50 (nM) | Reference |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 | 10 | |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 | 10 | |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | 50 | |
| P2X3 | Human | Whole-cell Voltage Clamp | 8.5 | 3.2 | |
| P2X3 | Rat | Whole-cell Voltage Clamp | 8.3 | 5.0 | |
| P2X2/3 | Human | Whole-cell Voltage Clamp | 7.4 | 40 |
Table 2: Pharmacokinetic Parameters of AF-353 in Rats
| Parameter | Value | Unit | Reference |
| Oral Bioavailability (%F) | 32.9 | % | |
| Time to Maximum Plasma Concentration (Tmax) | ~30 | minutes | |
| Half-life (t1/2) | 1.63 | hours | |
| Brain to Plasma Ratio (B/P) | 6 | - | |
| Plasma Protein Binding | 98.2 | % |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol provides a general methodology for assessing the inhibitory effect of AF-353 on agonist-induced intracellular calcium mobilization in a cell line recombinantly expressing P2X3 or P2X2/3 receptors.
Materials:
-
Cells expressing the target receptor (e.g., HEK293, CHO)
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127 (if using AM ester dyes)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer containing calcium
-
This compound
-
P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP)
-
Ionomycin (positive control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the AM ester dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization. b. Remove the cell culture medium from the wells and add the dye loading solution. c. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove any extracellular dye.
-
Compound Addition: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the AF-353 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include vehicle control wells (e.g., 0.1% DMSO in assay buffer).
-
Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and allow the temperature to equilibrate. b. Establish a baseline fluorescence reading for each well for 10-20 seconds. c. Inject the P2X3/P2X2/3 agonist (at a pre-determined EC50 or EC80 concentration) into the wells and immediately begin recording the fluorescence signal for 1-3 minutes. d. As a positive control, a final addition of ionomycin can be made to determine the maximum fluorescence response.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline. Plot the normalized response against the concentration of AF-353 to generate an inhibition curve and determine the IC50 value.
Visualizations
Caption: P2X3 receptor signaling pathway and the inhibitory action of AF-353.
Caption: General experimental workflow for an intracellular calcium flux assay.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
Optimizing the concentration of AF-353 hydrochloride for pIC50 determination
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the concentration of AF-353 hydrochloride for pIC50 determination in P2X3 receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1] These receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are involved in pain transmission.[1] this compound blocks the binding of ATP to these receptors, thereby inhibiting the downstream signaling cascade that leads to pain perception.[1]
Q2: What are the reported pIC50 values for this compound?
A2: The inhibitory potency of this compound is typically expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency. The reported pIC50 values for AF-353 are summarized in the table below.
Q3: How should this compound be prepared and stored?
A3: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Q4: What is the general principle of a calcium flux assay for determining pIC50?
A4: A calcium flux assay is a common method to determine the potency of P2X3 receptor antagonists. The assay relies on the fact that activation of P2X3 receptors by an agonist (like ATP) leads to an influx of calcium ions into the cell. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye. An antagonist, like this compound, will inhibit this calcium influx in a concentration-dependent manner. By measuring the inhibition across a range of antagonist concentrations, an IC50 value can be determined, which is then converted to a pIC50 value.
Data Presentation
Table 1: Reported pIC50 Values for this compound
| Receptor Target | Species | Assay Method | pIC50 |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 |
Experimental Protocols
Detailed Methodology for pIC50 Determination using a Calcium Flux Assay
This protocol outlines the steps for determining the pIC50 of this compound against P2X3 receptors expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
ATP (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture the P2X3-expressing HEK293 cells according to standard protocols.
-
On the day before the assay, seed the cells into the assay plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
This compound Dilution Series: Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
ATP Agonist Solution: Prepare a stock solution of ATP in water and determine its exact concentration spectrophotometrically. Dilute the stock in assay buffer to a final concentration that elicits a submaximal response (EC80) in the absence of the antagonist. The optimal concentration should be determined in a separate agonist concentration-response experiment.
-
Calcium Dye Loading Solution: Prepare the fluorescent dye solution according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage from the cells.
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium from the plates.
-
Add the calcium dye loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
pIC50 Determination:
-
Place the assay plate into the fluorescence plate reader.
-
Antagonist Pre-incubation: Add the different concentrations of the this compound dilution series to the respective wells. Include wells with assay buffer only as a positive control (no antagonist) and wells with a known potent P2X3 antagonist as a reference. Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a few seconds.
-
Agonist Addition and Signal Reading: Add the ATP agonist solution to all wells simultaneously using the plate reader's liquid handler.
-
Immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response in the absence of the antagonist (positive control).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the pIC50 using the formula: pIC50 = -log10(IC50) , where the IC50 is in Molar units.[2][3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence from compounds or media.- Damaged or dying cells. | - Use phenol red-free assay buffer.- Include a background control (cells with dye but no agonist/antagonist) and subtract this value.- Ensure cells are healthy and at an optimal density. |
| Low signal-to-noise ratio | - Insufficient receptor expression.- Low agonist concentration.- Inefficient dye loading. | - Use a cell line with confirmed high expression of P2X3 receptors.- Optimize the agonist concentration to achieve a robust EC80 response.- Ensure proper dye loading time and temperature as per the manufacturer's protocol. |
| Rapid signal decay (receptor desensitization) | - P2X3 receptors are known to desensitize rapidly upon agonist binding. | - Use a kinetic plate reader that can measure the initial peak response immediately after agonist addition.- Optimize the agonist concentration to the lowest level that gives a reproducible signal (EC50-EC80).- Minimize the time between agonist addition and signal reading. |
| Inconsistent results between wells/plates | - Uneven cell seeding.- Pipetting errors.- Temperature or pH fluctuations. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider using automated liquid handlers for better precision.- Maintain consistent temperature and pH of all solutions and during the assay. |
| Precipitation of this compound | - Poor solubility in aqueous buffer. | - Ensure the final DMSO concentration is kept low (e.g., ≤0.5%).- Vortex the solution during dilution to ensure proper mixing.- Visually inspect the wells for any precipitation before starting the assay. |
| ATP degradation | - ATP solutions can be unstable, especially at room temperature and non-neutral pH. | - Prepare fresh ATP solutions for each experiment from a frozen stock.- Keep ATP solutions on ice during the experiment.- Ensure the pH of the assay buffer is stable and neutral (around 7.4). |
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling pathway and inhibition by AF-353 HCl.
Experimental Workflow for pIC50 Determination
Caption: Experimental workflow for determining the pIC50 of AF-353 HCl.
References
Controlling for potential off-target effects of AF-353 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AF-353 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects and provide protocols to ensure the specific action of AF-353 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 receptors.[1][2][3][4] It functions as a non-competitive antagonist, meaning it does not directly compete with ATP for the binding site but rather modulates the receptor's activity allosterically.[5] This mechanism may be advantageous in environments with high local concentrations of ATP.
Q2: How selective is AF-353 for P2X3 and P2X2/3 receptors?
AF-353 exhibits high selectivity for P2X3 and P2X2/3 receptors. Studies have shown that concentrations up to 300-fold higher than its inhibitory concentration for P2X3 have minimal to no effect on other P2X channels (P2X1, P2X2, P2X4, P2X5, and P2X7) or a wide range of other receptors, enzymes, and transporter proteins.
Q3: What are the known potential off-target effects of this compound?
The most well-documented off-target effect of P2X3 and P2X2/3 receptor antagonists, including AF-353, is related to taste perception. This can manifest as dysgeusia (distorted taste), hypogeusia (reduced taste), or ageusia (loss of taste). This effect is attributed to the role of P2X2/3 and P2X3 receptors in taste transduction. While AF-353 is highly selective for its target receptors, at high concentrations, the possibility of other non-specific interactions cannot be entirely ruled out.
Q4: Are there any known inactive enantiomers of AF-353 that can be used as a negative control?
The scientific literature does not prominently feature a commercially available inactive enantiomer of AF-353 for use as a negative control. However, the use of a structurally similar but biologically inactive molecule is a valuable strategy to control for off-target effects. If such a compound is not available, meticulous dose-response studies and the use of structurally unrelated P2X3 antagonists are recommended to confirm that the observed effects are target-specific.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in behavioral studies (e.g., animal models of pain). | Taste-related aversion: The animal may be altering its behavior due to the taste of the compound in its feed or water, or due to systemic effects on taste perception, rather than the intended pharmacological effect on the target pathway (e.g., pain). | Protocol: Implement taste-aversion control experiments. This can include two-bottle choice assays where the animal has access to both the vehicle and the AF-353 solution. Monitor for any preference. Additionally, consider alternative routes of administration that bypass the oral cavity, such as intraperitoneal or subcutaneous injection, if appropriate for the experimental design. |
| Observed effect does not correlate with P2X3/P2X2/3 expression levels. | Off-target effects: At high concentrations, AF-353 may interact with other cellular components. | Protocol: Conduct a thorough dose-response analysis to establish a clear concentration range for the on-target effect. Correlate the effective concentration with the known pIC50 values for P2X3 and P2X2/3. Use a secondary, structurally unrelated P2X3 antagonist to confirm that the observed phenotype is reproducible. |
| Variability in in vitro assays. | Compound stability and solubility: this compound solubility and stability can be affected by the solvent and storage conditions. | Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO. For in vivo studies, it is recommended to prepare fresh working solutions daily. Confirm the final concentration and solubility in your assay buffer. |
Data Presentation
Table 1: Selectivity Profile of AF-353
| Target | Species | pIC50 |
| P2X3 | Human | 8.0 |
| P2X3 | Rat | 8.0 |
| P2X2/3 | Human | 7.3 |
| Other P2X Channels (P2X1, 2, 4, 5, 7) | Human | No inhibition up to 10 µM |
| Other receptors, enzymes, transporters | Various | No significant effect at concentrations 300-fold higher than P2X3 pIC50 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Validating On-Target P2X3/P2X2/3 Engagement in Cell-Based Assays
Objective: To confirm that the observed cellular phenotype is a direct result of AF-353 antagonism of P2X3/P2X2/3 receptors.
Methodology:
-
Cell Line Selection: Utilize a cell line endogenously expressing the target receptor (P2X3 or P2X2/3) and a corresponding knockout or knockdown (e.g., using CRISPR/Cas9 or shRNA) cell line as a negative control.
-
Agonist Stimulation: Stimulate the cells with a known P2X3/P2X2/3 agonist (e.g., α,β-methylene ATP).
-
AF-353 Treatment: Pre-incubate the cells with a range of AF-353 concentrations before agonist stimulation.
-
Endpoint Measurement: Measure a relevant downstream signaling event, such as calcium influx using a fluorescent indicator (e.g., Fluo-4 AM) or whole-cell patch-clamp electrophysiology to measure ion channel activity.
-
Data Analysis: Compare the inhibitory effect of AF-353 in the wild-type versus the knockout/knockdown cell line. A significant reduction or absence of inhibition in the control cell line confirms on-target engagement.
Protocol 2: Controlling for Taste-Related Behavioral Artifacts in Animal Models
Objective: To differentiate between a true pharmacological effect and a behavioral change due to taste aversion in in vivo studies.
Methodology:
-
Route of Administration: If oral administration is necessary, acclimate the animals to the vehicle before introducing the drug.
-
Two-Bottle Choice Assay:
-
Provide animals with two drinking bottles, one containing the vehicle and the other containing the AF-353 solution at the intended therapeutic concentration.
-
Measure the volume consumed from each bottle over a 24-hour period.
-
A significant preference for the vehicle may indicate taste aversion.
-
-
Conditioned Taste Aversion Test:
-
On the conditioning day, provide the animals with a novel flavor (e.g., saccharin solution) followed by an injection of AF-353 at the experimental dose.
-
On the test day, offer the animals the choice between the novel flavor and water.
-
Avoidance of the novel flavor suggests that the drug induced a negative internal state, which could be related to its taste properties.
-
-
Control Compound: If available, include a control group treated with a structurally similar but inactive compound to assess non-specific behavioral effects.
Visualizations
Caption: Signaling pathway of P2X3/P2X2/3 receptor activation and its inhibition by AF-353.
Caption: Troubleshooting workflow for unexpected behavioral effects of AF-353.
Caption: Logical relationship between AF-353, its effects, and necessary controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the oral bioavailability of AF-353 hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to optimize the oral bioavailability of AF-353 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of AF-353, and what are its key pharmacokinetic parameters?
A1: AF-353 has been reported to have favorable oral bioavailability in preclinical studies. In rats, an oral bioavailability of 32.9% was observed when administered as a suspension.[1][2] The compound is characterized by rapid absorption and a moderate plasma half-life.[1][2]
Key pharmacokinetic parameters for AF-353 in rats following a 2 mg/kg dose are summarized below.
Table 1: Pharmacokinetic Parameters of AF-353 in Rats [1]
| Parameter | Intravenous (IV) | Oral (PO) Suspension |
| Dose | 2 mg/kg | 2 mg/kg |
| Tmax (h) | - | ~0.5 |
| t1/2 (h) | - | 1.63 |
| Bioavailability (F%) | - | 32.9% |
| Plasma Protein Binding | 98.2% | 98.2% |
| Brain/Plasma Ratio | 6 | 6 |
Q2: My in-house study shows significantly lower oral bioavailability than reported. What are the potential causes?
A2: Discrepancies between your results and published data can arise from several factors related to the formulation, experimental model, or analytical methodology. Below is a troubleshooting workflow to help identify the potential source of the issue.
Caption: Troubleshooting workflow for low oral bioavailability.
Q3: What physicochemical properties of this compound are important for formulation development?
A3: Understanding the physicochemical properties of a drug candidate is the first step in designing an effective oral formulation. This compound is the anhydrous mono-hydrochloride salt of the parent compound AF-353.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |
| Molecular Formula | C₁₄H₁₈ClIN₄O₂ | |
| Molecular Weight | 436.67 g/mol | |
| Form | White crystalline solid | |
| Melting Point | 260°C | |
| Solubility | DMSO: 20 mg/mL | |
| pIC₅₀ (hP2X3) | 8.0 |
Q4: What formulation strategies can I use to improve the oral bioavailability of this compound?
A4: While AF-353 has shown moderate bioavailability, further enhancement for research purposes can be explored using several established formulation strategies. These approaches primarily aim to increase the drug's solubility, dissolution rate, or membrane permeability.
Caption: Formulation strategies for bioavailability enhancement.
Key Strategies Include:
-
Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface area-to-volume ratio, which can significantly improve the dissolution rate of poorly soluble drugs.
-
Solid Dispersions: Dispersing the crystalline AF-353 into an amorphous state within a hydrophilic polymer carrier (e.g., HPMC, PEG, PVP) can enhance aqueous solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the GI tract, which can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its apparent water solubility.
-
Use of Excipients: Incorporating surfactants or other permeation enhancers can improve drug dissolution and may facilitate transport across the intestinal epithelium.
Troubleshooting Guides & Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats to Determine Oral Bioavailability
This protocol outlines a standard procedure for assessing the oral bioavailability of a novel this compound formulation compared to an intravenous administration.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Methodology:
-
Animal Model: Use male Hanover Wistar or Sprague-Dawley rats (240–300 g) with jugular vein catheters for ease of blood sampling.
-
Housing and Acclimatization: House animals in standard conditions and allow them to acclimatize for at least one week before the study.
-
Fasting: Fast animals overnight before dosing to reduce variability from food effects, with free access to water.
-
Dose Preparation:
-
Intravenous (IV) Group: Prepare a clear, sterile solution of this compound at a concentration suitable for a low-volume injection (e.g., 1 mg/mL in a vehicle like saline with 5% DMSO).
-
Oral (PO) Group: Prepare a homogenous suspension or solution of the test formulation at the desired concentration (e.g., 2 mg/mL in 0.5% carboxymethylcellulose).
-
-
Administration:
-
IV Group: Administer the dose as a single bolus via the tail vein (e.g., 2 mg/kg).
-
PO Group: Administer the dose using an oral gavage needle (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Suggested Time Points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
-
Sample Processing: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of AF-353 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis:
-
Use software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf).
-
Calculate Oral Bioavailability (F%): F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
References
Addressing CNS penetration challenges with AF-353 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AF-353 hydrochloride, with a specific focus on addressing challenges related to its penetration of the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors are ATP-gated ion channels primarily found on sensory neurons and are involved in pain transmission.[4] AF-353 acts as a non-competitive antagonist, meaning it blocks the receptor's activity regardless of the concentration of its natural activator, ATP.[5]
Q2: What are the known pharmacokinetic properties of AF-353 in preclinical models?
A2: Studies in rats have shown that AF-353 has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. Notably, it demonstrates high penetration into the central nervous system.
Q3: How should I store and handle this compound?
A3: this compound is a white crystalline solid. For long-term storage, it is recommended to store the powder at -20°C for up to one year, or at -80°C for up to two years. Stock solutions can be prepared in DMSO.
Q4: What is the significance of the high CNS penetration of AF-353?
A4: The ability of AF-353 to cross the blood-brain barrier is significant because P2X3 receptors are also present in the central nervous system and are implicated in central pain sensitization. This suggests that AF-353 may have therapeutic potential for centrally mediated pain conditions.
Data Presentation
Table 1: In Vitro Potency of AF-353
| Receptor | Species | Assay Method | pIC50 |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 |
| P2X3 | Human | Whole Cell Voltage Clamp | 8.5 |
| P2X3 | Rat | Whole Cell Voltage Clamp | 8.2 |
| P2X2/3 | Human | Whole Cell Voltage Clamp | 7.4 |
Data synthesized from multiple sources.
Table 2: Pharmacokinetic Parameters of AF-353 in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 32.9% |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours |
| Plasma Half-life (t1/2) | 1.63 hours |
| CNS Penetration (Brain/Plasma Ratio) | 6 |
| Plasma Protein Binding | 98.2% |
Data sourced from Gever et al., 2010.
Experimental Protocols
Detailed Methodology for In Vivo Assessment of CNS Penetration (Brain-to-Plasma Ratio)
This protocol outlines the steps to determine the brain-to-plasma concentration ratio (B/P ratio) of this compound in a rodent model, a key indicator of its CNS penetration.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals for at least 3 days prior to the experiment with free access to food and water.
-
Dosing Vehicle: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer this compound orally (gavage) or intravenously (tail vein injection) at the desired dose.
2. Sample Collection:
-
Time Points: Collect samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, and 6 hours) to capture the peak and distribution phases.
-
Blood Collection: Anesthetize the animal and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue. Excise the whole brain.
3. Sample Processing and Analysis:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension.
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction on both plasma and brain homogenate samples to isolate AF-353.
-
Quantification: Analyze the concentration of AF-353 in the extracted samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of AF-353 in the brain homogenate (ng/g of tissue) by the concentration of AF-353 in the plasma (ng/mL).
Troubleshooting Guides
Issue 1: High Variability in Brain-to-Plasma Ratio Results
-
Possible Cause: Incomplete perfusion of the brain, leading to contamination with blood containing the compound.
-
Troubleshooting Step: Ensure a thorough and consistent transcardial perfusion with ice-cold saline until the liver is visibly blanched and the perfusate running from the right atrium is clear.
-
Possible Cause: Inconsistent homogenization of brain tissue.
-
Troubleshooting Step: Use a standardized homogenization protocol, including a consistent tissue-to-buffer ratio and homogenization time/speed. Ensure the entire brain is homogenized to account for potential regional distribution differences.
-
Possible Cause: Instability of the compound in plasma or brain homogenate.
-
Troubleshooting Step: Process samples as quickly as possible and store them at -80°C. Conduct stability tests of AF-353 in plasma and brain homogenate at various temperatures to determine handling limits.
Issue 2: Lower Than Expected Brain-to-Plasma Ratio
-
Possible Cause: The chosen time point for sample collection does not correspond to the peak brain concentration.
-
Troubleshooting Step: Conduct a pilot study with a wider range of time points to identify the Tmax for brain tissue. The brain Tmax may differ from the plasma Tmax.
-
Possible Cause: AF-353 is a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein).
-
Troubleshooting Step: While AF-353 is known for high CNS penetration, individual animal variability in transporter expression can exist. Consider co-administration with a known efflux pump inhibitor in a separate experimental group to investigate this possibility.
Issue 3: Difficulty in Quantifying AF-353 in Brain Tissue
-
Possible Cause: Poor recovery of the compound during the extraction process from the complex brain matrix.
-
Troubleshooting Step: Optimize the extraction method for brain tissue. This may involve testing different extraction solvents, pH adjustments, or using a more robust solid-phase extraction (SPE) protocol.
-
Possible Cause: The concentration of AF-353 in the brain is below the limit of quantification (LOQ) of the analytical method.
-
Troubleshooting Step: Increase the sensitivity of the LC-MS/MS method. This could involve optimizing the mass spectrometry parameters or using a more sensitive instrument. Alternatively, a higher dose can be administered if tolerated by the animals.
Visualizations
Caption: P2X3 receptor signaling and AF-353 inhibition.
Caption: Workflow for brain-to-plasma ratio determination.
Caption: Troubleshooting guide for low B/P ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected experimental results with AF-353 hydrochloride
Welcome to the technical support center for AF-353 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] It acts as a non-competitive, allosteric modulator, meaning it binds to a site on the receptor different from the ATP binding site.[1][2] This binding prevents the ion channel from opening in response to ATP, thereby inhibiting the activation of sensory neurons involved in pain and cough reflexes.[3]
Q2: What are the known and expected side effects of P2X3 receptor antagonists like AF-353?
The most commonly reported side effect associated with P2X3 receptor antagonists is a disturbance in taste, which can manifest as dysgeusia (altered taste), hypogeusia (reduced taste), or ageusia (loss of taste). This is believed to be caused by the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation.
Q3: Is this compound selective for P2X3 and P2X2/3 receptors?
Yes, AF-353 is highly selective for P2X3 and P2X2/3 receptors. Studies have shown that even at concentrations 300-fold higher than its effective dose for P2X3, it has minimal to no effect on other P2X channels (P2X1, P2X2, P2X4, P2X5, P2X7) or a wide range of other receptors, enzymes, and transporters. However, weak activity against human dihydrofolate reductase has been noted.
Q4: What is the solubility and stability of this compound?
The anhydrous mono-hydrochloride salt of AF-353 is a white crystalline solid. Solutions and suspensions of AF-353 in acidic media are reported to be physically and chemically stable for at least four weeks at room temperature. For in vivo studies, it has been administered orally as a suspension.
Troubleshooting Unexpected Experimental Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lack of Efficacy in a Known P2X3-Mediated Process
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Drug Concentration | Verify the concentration of your AF-353 stock solution and the final concentration in your assay. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | The reported pIC50 values for AF-353 are in the range of 7.3 to 8.5, but the effective concentration can vary depending on the cell type, agonist concentration, and assay conditions. |
| Agonist Concentration Too High | If using a competitive agonist, ensure its concentration is not excessively high, as this can overcome the antagonist's effect. For non-competitive antagonists like AF-353, a very high agonist concentration might still produce a sub-maximal response that masks the antagonist's effect. | AF-353 acts as a non-competitive antagonist to ATP. |
| Compound Degradation | Although generally stable, improper storage or handling could lead to degradation. Prepare fresh stock solutions and store them appropriately. | |
| Cell System Unresponsive | Confirm that your cell line or primary cells express functional P2X3 or P2X2/3 receptors. Use a positive control (a known P2X3 agonist like α,β-methylene ATP) to verify receptor functionality. | The expression and function of P2X3 receptors can vary between cell lines and batches of primary cells. |
| Species-Specific Differences | Be aware of potential species differences in receptor pharmacology. AF-353 has been shown to be potent at both human and rat P2X3 receptors, but efficacy can vary in other species. | Pharmacological properties of P2X receptors can differ between species. |
Issue 2: Unexpected Effects on Cell Viability or Function in Non-Neuronal Cells
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects on Mitochondrial Respiration | Consider the possibility of off-target effects, particularly on mitochondrial function. A study has shown that AF-353 can decrease basal respiration and the neuronal bioenergetic health index in hippocampal neurons. | This is a documented unexpected effect of AF-353 and could be relevant in any cell type with high metabolic activity. |
| Effects on Immune Cells | While P2X3 expression is primarily on sensory neurons, some evidence suggests purinergic receptors play a role in immune cell function. If working with immune cells, investigate potential effects on cytokine release, proliferation, or other functional readouts. | ATP is a known signaling molecule in the immune system. |
| Cardiovascular Effects | In some preclinical models of heart failure, P2X3 antagonism has shown to have effects on cardiovascular parameters. If your experimental model involves cardiovascular cells or tissues, be aware of potential on-target effects that might be unexpected in a different context. | P2X3 receptors are expressed on sensory neurons that innervate the heart and blood vessels. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Step | Rationale |
| Reagent Variability | Ensure consistency in all reagents, including cell culture media, buffers, and the this compound batch. | Minor variations in reagent composition can impact experimental outcomes. |
| Cell Passage Number | Use cells within a consistent and low passage number range. | The phenotype and receptor expression of cultured cells can change with prolonged passaging. |
| Assay Timing and Equilibration | Standardize incubation times for the antagonist and agonist. Due to its slow off-rate, ensure sufficient pre-incubation time for AF-353 to reach equilibrium with the receptor. | The non-competitive nature and slow kinetics of AF-353 binding may require longer pre-incubation times than competitive antagonists. |
Data Summary
In Vitro Potency of AF-353
| Receptor | Cell Line | Assay Type | Agonist | pIC50 | Reference |
| Human P2X3 | 1321N1 | Intracellular Calcium Flux | α,β-meATP | 8.06 | |
| Rat P2X3 | CHOK1 | Intracellular Calcium Flux | α,β-meATP | 8.05 | |
| Human P2X2/3 | 1321N1 | Intracellular Calcium Flux | α,β-meATP | 7.41 | |
| Human P2X3 | 1321N1 | Whole-Cell Voltage Clamp | α,β-meATP | 8.5 | |
| Rat P2X3 | Dorsal Root Ganglion Neurons | Whole-Cell Voltage Clamp | α,β-meATP | 8.2 | |
| Human P2X2/3 | 1321N1 | Whole-Cell Voltage Clamp | α,β-meATP | 7.3 |
Pharmacokinetic Parameters of AF-353 in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 32.9 |
| Time to Maximum Concentration (Tmax) | ~30 min |
| Half-life (t1/2) | 1.63 h |
| Plasma Protein Binding | 98.2% |
| Brain to Plasma Ratio (B/P) | 6 |
| Data from Gever et al., 2010 |
Experimental Protocols
Intracellular Calcium Flux Assay
This protocol is a general guideline for measuring the inhibitory effect of AF-353 on P2X3/P2X2/3 receptor-mediated calcium influx.
Materials:
-
Cells expressing the target receptor (e.g., 1321N1 or CHOK1 cells)
-
This compound
-
P2X3 agonist (e.g., α,β-methylene ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that allows for a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate for a sufficient time to allow for receptor binding (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorometric reader.
-
Establish a baseline fluorescence reading.
-
Add the P2X3 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the antagonist's inhibitory effect by comparing the fluorescence change in the presence of AF-353 to the control.
-
Determine the pIC50 value by fitting the concentration-response data to a sigmoidal curve.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of AF-353 on P2X3/P2X2/3 receptor currents.
Materials:
-
Cells expressing the target receptor
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
This compound
-
P2X3 agonist (e.g., α,β-methylene ATP)
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp and Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the P2X3 agonist to the cell using a perfusion system to evoke an inward current.
-
-
Antagonist Application:
-
After obtaining a stable baseline agonist-evoked current, co-apply this compound with the agonist.
-
Record the change in the current amplitude to determine the inhibitory effect of AF-353.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of AF-353.
-
Calculate the percentage of inhibition.
-
Construct a concentration-response curve to determine the pIC50 value.
-
Visualizations
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Variability in the antagonist activity of AF-353 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF-353 hydrochloride. The information is designed to address specific issues that may arise during experiments investigating the antagonist activity of this compound at P2X3 and P2X2/3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptors.[1][2][3] It functions as a non-competitive antagonist, meaning it does not directly compete with ATP for the same binding site on the receptor.[1][4] Instead, it binds to an allosteric site, inducing a conformational change that prevents the channel from opening, even when ATP is bound. This mechanism is distinct from competitive antagonists that vie for the same binding location as the endogenous ligand.
Q2: What are the reported potency values (pIC50/IC50) for AF-353?
The antagonist potency of AF-353 can vary slightly depending on the experimental system and methodology. Below is a summary of reported values:
| Receptor | Species | Assay Method | pIC50 | IC50 (nM) | Reference |
| P2X3 | Human | Radioligand Binding | 8.5 | - | |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 | 10 | |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 | 8.91 | |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | 79.4 | |
| P2X2/3 | Human | Whole-cell Voltage Clamp | 7.3 | - |
Q3: How should I dissolve and store this compound?
This compound is a white crystalline solid. For experimental use, it is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL. It is recommended to prepare stock solutions in fresh, high-quality DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce solubility. For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years. Stock solutions can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is AF-353 selective for P2X3-containing receptors?
Yes, AF-353 is highly selective for P2X3 and P2X2/3 receptors. Studies have shown that it has little to no effect on other P2X channels (P2X1, P2X2, P2X4, P2X5, and P2X7) at concentrations up to 10 µM.
Troubleshooting Guides
Variability in Antagonist Potency (IC50 values)
Issue: I am observing significant variability in the IC50 values of AF-353 in my experiments.
Possible Causes and Solutions:
-
Cell Line and Receptor Expression Levels:
-
Cause: Different cell lines (e.g., HEK293, CHO, 1321N1) can exhibit variations in P2X3 receptor expression levels, post-translational modifications, and coupling to downstream signaling pathways. This can influence the apparent potency of the antagonist.
-
Solution: Ensure consistent use of a specific cell line and passage number. Regularly verify receptor expression levels using techniques like Western blot or qPCR. If developing a new cell line, perform thorough characterization.
-
-
Assay-Specific Conditions:
-
Cause: The measured potency can differ between various assay formats such as radioligand binding, calcium flux, and electrophysiology due to their distinct endpoints and sensitivities.
-
Solution: Be consistent with the chosen assay methodology. When comparing data, ensure it is from the same type of assay. Understand the limitations and characteristics of your specific assay.
-
-
Non-Competitive Antagonist Kinetics:
-
Cause: As a non-competitive antagonist, the apparent potency of AF-353 can be influenced by pre-incubation time. Insufficient pre-incubation may not allow the antagonist to reach equilibrium with the receptor, leading to an underestimation of its potency.
-
Solution: Optimize the pre-incubation time with AF-353 before adding the agonist. A time-course experiment can help determine the optimal duration to achieve a stable inhibitory effect.
-
-
Agonist Concentration:
-
Cause: In functional assays, the concentration of the agonist (e.g., ATP, α,β-meATP) used to stimulate the receptor can impact the calculated IC50 value of a non-competitive antagonist.
-
Solution: Use a consistent and appropriate agonist concentration, typically the EC80 or EC90, to ensure a robust but not saturating response. This will provide a sensitive window for measuring inhibition.
-
-
Presence of Divalent Cations:
-
Cause: Divalent cations like Mg²⁺ and Ca²⁺ can modulate P2X3 receptor activity and ATP binding. Variations in the concentration of these ions in your assay buffer can lead to inconsistent results.
-
Solution: Maintain a consistent and well-defined composition of your extracellular and intracellular solutions, particularly the concentrations of divalent cations.
-
Calcium Flux Assay Troubleshooting
Issue: I am experiencing a low signal-to-noise ratio or inconsistent responses in my calcium flux assay.
Possible Causes and Solutions:
-
Cell Health and Density:
-
Cause: Unhealthy or inconsistently plated cells will yield variable responses.
-
Solution: Ensure cells are healthy and plated at an optimal, consistent density. Allow sufficient time for cells to adhere and recover before the assay.
-
-
Dye Loading and Incubation:
-
Cause: Inadequate loading of the calcium indicator dye or inconsistent incubation times can lead to a poor signal.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure a consistent incubation period for all plates.
-
-
Agonist and Antagonist Preparation:
-
Cause: Improperly prepared or degraded agonist/antagonist solutions will affect the results.
-
Solution: Prepare fresh agonist and antagonist solutions for each experiment from a reliable stock. Ensure complete dissolution in the assay buffer.
-
-
Instrumentation Settings:
-
Cause: Suboptimal settings on the fluorescence plate reader (e.g., FLIPR, FDSS) can lead to poor data quality.
-
Solution: Optimize the instrument's settings, including excitation/emission wavelengths, read times, and liquid handling parameters, for your specific cell type and assay plate.
-
Electrophysiology (Patch-Clamp) Troubleshooting
Issue: I am having difficulty obtaining stable whole-cell recordings or observing a consistent antagonist effect with AF-353.
Possible Causes and Solutions:
-
Seal Formation and Stability:
-
Cause: Poor giga-ohm seal formation leads to noisy and unstable recordings.
-
Solution: Ensure high-quality glass pipettes with appropriate resistance (typically 4-8 MΩ). Use healthy, clean cells. Check for vibrations and electrical noise in your setup.
-
-
Fast Desensitization of P2X3 Receptors:
-
Cause: P2X3 receptors desensitize rapidly upon agonist application, which can make it challenging to measure the peak current and the effect of an antagonist.
-
Solution: Use a fast perfusion system to apply the agonist rapidly. Allow sufficient time between agonist applications for the receptors to recover from desensitization.
-
-
Voltage-Independent Inhibition:
-
Cause: The inhibitory effect of some modulators can be voltage-dependent.
-
Solution: While some modulators of P2X3 receptors have shown voltage-independent effects, it is good practice to test the effect of AF-353 at different holding potentials to confirm its mechanism in your system.
-
Experimental Protocols
General Workflow for Intracellular Calcium Flux Assay
This protocol provides a general guideline for assessing the antagonist activity of AF-353 using a fluorescent plate reader.
Caption: Workflow for a typical intracellular calcium flux assay.
Signaling Pathway of P2X3 Receptor Antagonism
This diagram illustrates the mechanism of action of AF-353 as a non-competitive antagonist of the P2X3 receptor.
Caption: Mechanism of P2X3 receptor antagonism by AF-353.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting unexpected results when working with AF-353.
Caption: A logical guide for troubleshooting AF-353 experiments.
References
Technical Support Center: AF-353 Hydrochloride in Radioligand Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AF-353 hydrochloride in radioligand binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during radioligand binding experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the total binding of my radiolabeled AF-353 unexpectedly low? | 1. Degradation of Radioligand: Improper storage or handling may have compromised the [3H]AF-353. 2. Low Receptor Expression: The cell line or tissue preparation may have a low density of P2X3/P2X2/3 receptors. 3. Suboptimal Assay Conditions: Incubation time may be too short to reach equilibrium, or the temperature may not be optimal. 4. Inactive Receptor Preparation: Membranes may have been prepared or stored improperly, leading to denatured receptors. | 1. Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Confirm receptor expression levels using a validated positive control or through techniques like Western Blot or qPCR. 3. Perform a time-course experiment (association kinetics) to determine the optimal incubation time to reach equilibrium. A typical incubation is 2-5 hours at 22°C.[1] 4. Prepare fresh membrane fractions and ensure they are stored at -80°C in a buffer containing cryoprotectants. |
| I am observing very high non-specific binding. What can I do to reduce it? | 1. Hydrophobicity of AF-353: The compound may be sticking to the filter plates or other surfaces. 2. Radioligand Concentration Too High: Using a concentration of [3H]AF-353 significantly above its Kd can increase non-specific binding. 3. Insufficient Washing: Unbound radioligand may not be adequately removed. 4. Inadequate Blocking: Filter plates may not be sufficiently blocked. | 1. Pre-soak the filter plates in a blocking agent like 0.3% polyethyleneimine (PEI). Consider adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer. 2. Use a concentration of [3H]AF-353 at or below its Kd for competition assays.[2] For saturation binding, ensure the concentration range is appropriate (e.g., 0.1 to 10 times the Kd).[2] 3. Increase the number of washes with ice-cold wash buffer. Ensure the vacuum is sufficient to quickly remove the buffer. 4. In addition to pre-soaking filters, consider adding a blocking protein like Bovine Serum Albumin (BSA) at ~0.1-0.5% to the binding buffer. |
| My results are not reproducible between experiments. What could be the cause? | 1. Inconsistent Reagent Preparation: Variability in buffer pH, salt concentration, or this compound stock solution preparation. 2. Pipetting Errors: Inaccurate dispensing of reagents, especially the radioligand or competitor compounds. 3. Variable Incubation Conditions: Fluctuations in temperature or agitation speed between assays. 4. Cell/Membrane Preparation Variability: Differences in cell passage number or inconsistencies during membrane harvesting. | 1. Prepare fresh buffers for each experiment and verify the pH. This compound is soluble in DMSO; prepare a concentrated stock and dilute it fresh for each experiment to avoid solubility issues.[3] 2. Use calibrated pipettes and ensure thorough mixing of all solutions before aliquoting. 3. Use a temperature-controlled incubator/shaker to maintain consistent conditions. 4. Use cells within a defined passage number range and standardize the membrane preparation protocol. |
| The displacement curve for my unlabeled compound is flat or shows a very shallow slope. | 1. Compound Insolubility: The unlabeled competitor may not be fully dissolved at higher concentrations. 2. Compound is Not a P2X3/P2X2/3 Ligand: The test compound may not bind to the target receptor. 3. Allosteric Binding Mechanism: As AF-353 is a non-competitive, allosteric antagonist, a competing ligand that binds to the orthosteric (ATP-binding) site may not fully displace [3H]AF-353.[4] | 1. Check the solubility of your test compound in the assay buffer. A DMSO stock is common, but ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. 2. Verify the identity and purity of the test compound. Run a known P2X3 antagonist as a positive control. 3. This may be an expected result. The binding of an orthosteric ligand may only partially inhibit the binding of an allosteric radioligand. This provides information about the allosteric interaction between the two sites. |
Frequently Asked Questions (FAQs)
Q1: What is AF-353 and what is its mechanism of action?
A1: AF-353 is a potent, selective, and orally bioavailable antagonist for the P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels. AF-353 acts as a non-competitive, negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the ATP binding site (the orthosteric site) to inhibit its function.
Q2: What are the typical binding affinities for AF-353?
A2: The binding affinity of AF-353 can be expressed in several ways. The following table summarizes reported values for its tritiated form, [3H]AF-353, and its inhibitory potency.
| Receptor Target | Parameter | Value | Species |
| P2X3 | pIC50 | 8.0 | Human |
| P2X3 | pIC50 | 8.0 | Rat |
| P2X2/3 | pIC50 | 7.3 | Human |
| P2X3 | Kd | 15 nM | Human |
| P2X3 | Kd | 14 nM | Rat |
Data sourced from Gever et al. (2010).
Q3: How should I prepare this compound for my assay?
A3: this compound is a white crystalline solid. It is recommended to prepare a concentrated stock solution in 100% DMSO. For the assay, this stock should be serially diluted in the assay buffer to the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (e.g., <1%) and consistent across all conditions to avoid solvent effects.
Q4: How do I determine non-specific binding in my assay?
A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor, which saturates the specific binding sites. For [3H]AF-353, a concentration of 10 µM of an unlabeled structural analogue, such as AF-010, can be used to define non-specific binding.
Q5: The data analysis for AF-353 seems complex because it's an allosteric modulator. How does this differ from a competitive antagonist?
A5: For a simple competitive antagonist, the IC50 value can be converted to a Ki using the Cheng-Prusoff equation. However, for an allosteric modulator like AF-353, the interaction is more complex. The modulator can affect the affinity and/or the efficacy of the orthosteric ligand (ATP). The analysis requires more sophisticated models, such as the allosteric ternary complex model, which accounts for the binding of both the radioligand and the modulator to the receptor simultaneously. This analysis can yield parameters like the allosteric cooperativity factor (α), which describes how the binding of the modulator affects the affinity of the radioligand. It is recommended to use data analysis software like GraphPad Prism, which has built-in models for allosteric modulation.
Experimental Protocols
Membrane Preparation from P2X3-Expressing Cells
-
Harvest cultured cells expressing the P2X3 or P2X2/3 receptor.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, and a protease inhibitor cocktail, pH 7.4).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C.
Saturation Radioligand Binding Assay with [3H]AF-353
-
Thaw the prepared membrane aliquots on ice.
-
Dilute the membranes in the binding buffer (50 mM Tris, pH 7.4) to a final concentration of 200–350 µg/mL.
-
Prepare serial dilutions of [3H]AF-353 in the binding buffer. A typical concentration range would be 1.7–140 nM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add membrane suspension and the corresponding dilution of [3H]AF-353.
-
Non-specific Binding: Add membrane suspension, the corresponding dilution of [3H]AF-353, and a high concentration (e.g., 10 µM) of unlabeled AF-010.
-
-
Incubate the plate for 2-5 hours at 22°C with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a GF/C filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific counts from the total counts. Analyze the data using non-linear regression to determine the Kd and Bmax.
Visualizations
P2X3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X3 receptor.
Radioligand Binding Assay Workflow
Caption: General experimental workflow for a radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Analysis of equilibrium binding of an orthosteric tracer and two allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the effects of protein binding of AF-353 hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the effects of protein binding of AF-353 hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptors.[1][2][3][4] These receptors are ATP-gated ion channels involved in nociceptive signaling. AF-353 acts as a non-competitive antagonist to ATP, meaning it does not directly compete with ATP for the same binding site.[1]
Q2: What is the extent of plasma protein binding of this compound?
AF-353 exhibits high plasma protein binding. In rat plasma, it has been determined to be 98.2% protein bound. This high degree of binding can significantly impact the free concentration of the compound available to interact with its target receptors in in vitro assays, potentially leading to an underestimation of its potency.
Q3: Why is it important to minimize protein binding in in vitro assays?
Only the unbound fraction of a drug is free to interact with its target and exert its pharmacological effect. High protein binding in the assay medium (e.g., to serum proteins in cell culture media) reduces the effective concentration of AF-353, which can lead to inaccurate measurements of its potency (e.g., IC50 values). Minimizing these effects is crucial for obtaining reliable and reproducible data.
Troubleshooting Guide: High Protein Binding of AF-353 In Vitro
This guide provides a systematic approach to identifying and minimizing the non-specific binding of this compound in your in vitro experiments.
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and minimizing non-specific binding.
Step 1: Assess and Optimize Your Assay Buffer
High non-specific binding can often be attributed to the composition of the assay buffer.
-
Problem: The experimental buffer composition promotes hydrophobic or electrostatic interactions between AF-353 and proteins in the medium or on the assay plate.
-
Solution:
-
Adjust pH: Modify the pH of your buffer. While physiological pH is often the starting point, slight adjustments can alter the charge of both the compound and interacting proteins, potentially reducing non-specific binding.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can disrupt electrostatic interactions that contribute to non-specific binding.
-
| Parameter | Starting Concentration | Test Range |
| NaCl | 150 mM | 150 mM - 500 mM |
Step 2: Incorporate Blocking Agents
Blocking agents are inert proteins that saturate non-specific binding sites on assay surfaces and in solution.
-
Problem: AF-353 is binding to plastic surfaces of the assay plate or to other proteins in the system non-specifically.
-
Solution: Add a blocking agent to your assay buffer. Bovine Serum Albumin (BSA) is a commonly used and effective choice.
| Blocking Agent | Recommended Starting Concentration | Optimization Range |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 0.1% - 1% (w/v) |
Step 3: Add a Non-ionic Surfactant
Surfactants can help to reduce hydrophobic interactions.
-
Problem: Hydrophobic interactions are the primary driver of non-specific binding of AF-353.
-
Solution: Include a low concentration of a non-ionic surfactant in your assay buffer.
| Surfactant | Recommended Starting Concentration | Optimization Range |
| Tween-20 | 0.01% (v/v) | 0.01% - 0.1% (v/v) |
Experimental Protocols
Protocol: Optimization of Assay Buffer to Reduce Non-Specific Binding
This protocol provides a framework for testing the effects of different buffer components on the non-specific binding of this compound.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0.1%, 0.5%, 1% w/v).
-
Prepare a series of assay buffers containing different concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1% v/v).
-
-
Assay Procedure (Example: Cell-Based Calcium Flux Assay):
-
Plate cells expressing P2X3 or P2X2/3 receptors in a 96-well plate and culture overnight.
-
On the day of the experiment, wash the cells with a basal salt solution.
-
Prepare your AF-353 dilutions in the different test buffers prepared in step 1. Include a "no compound" control for each buffer condition.
-
Pre-incubate the cells with the AF-353 dilutions or control buffers for 15-30 minutes.
-
Add the P2X receptor agonist (e.g., α,β-methylene ATP) to all wells to stimulate the receptors.
-
Measure the resulting signal (e.g., fluorescence in a calcium flux assay).
-
-
Data Analysis:
-
For each buffer condition, calculate the IC50 value of AF-353.
-
A lower IC50 value in a particular buffer condition suggests that the non-specific binding has been reduced, making more free compound available to interact with the receptor.
-
Compare the signal-to-background ratio for each condition. An effective buffer will lower the background signal in the absence of the target.
-
AF-353 Signaling Pathway
AF-353 is an antagonist of P2X3 and P2X2/3 receptors, which are ligand-gated ion channels.
Caption: Simplified signaling pathway for P2X3 and P2X2/3 receptors and the inhibitory action of AF-353.
Quantitative Data Summary
| Parameter | Value | Species | Receptor | Reference |
| pIC50 | 8.0 | Human | P2X3 | |
| pIC50 | 8.0 | Rat | P2X3 | |
| pIC50 | 7.3 | Human | P2X2/3 | |
| Plasma Protein Binding | 98.2% | Rat | - |
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of P2X3 Receptor Antagonists: AF-353 Hydrochloride vs. A-317491
A Detailed Examination of Two Prominent P2X3 Antagonists for Pain Research
In the landscape of novel analgesic drug development, the P2X3 receptor, a key player in nociceptive signaling, has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of two well-characterized P2X3 receptor antagonists, AF-353 hydrochloride and A-317491. Both compounds have been instrumental in elucidating the role of P2X3 and P2X2/3 receptors in various pain states. This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at their respective pharmacological profiles, supported by experimental data and detailed methodologies.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation by extracellular ATP, released in response to tissue injury or inflammation, leads to cation influx, membrane depolarization, and the initiation of a pain signal. The following diagram illustrates the simplified signaling cascade.
In Vitro Pharmacological Profile
The following tables summarize the in vitro potency and selectivity of this compound and A-317491 at recombinant and native P2X3 and P2X2/3 receptors.
Table 1: Antagonist Potency (pIC50) in Intracellular Calcium Flux Assays
| Compound | Receptor | Species | pIC50 | Reference |
| AF-353 | P2X3 | Human | 8.0 | [1] |
| P2X3 | Rat | 8.0 | [1] | |
| P2X2/3 | Human | 7.3 | [1] | |
| A-317491 | P2X3 | Human | Not Reported | |
| P2X3 | Rat | Not Reported | ||
| P2X2/3 | Human | Not Reported |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Antagonist Binding Affinity (Ki) and Electrophysiological Potency (pIC50)
| Compound | Assay | Receptor | Species | Ki (nM) | pIC50 | Reference |
| AF-353 | Electrophysiology | P2X3 | Rat | - | 8.42 | [1] |
| Electrophysiology | P2X2/3 | Human | - | 7.73 | [1] | |
| A-317491 | Radioligand Binding | P2X3 | Human | 9 | - | |
| Radioligand Binding | P2X2/3 | Human | 0.9 | - | ||
| Calcium Flux | P2X3 & P2X2/3 | Human & Rat | 22-92 | - |
Ki is the inhibitory constant.
Table 3: Selectivity Profile
| Compound | Selectivity | Reference |
| AF-353 | >300-fold selective for P2X3/P2X2/3 over other P2X channels and a panel of other receptors, enzymes, and transporters. | |
| A-317491 | >100-fold selective for P2X3/P2X2/3 over other P2X receptor subtypes. |
In Vivo Efficacy in Preclinical Pain Models
Both compounds have demonstrated significant efficacy in various rodent models of inflammatory and neuropathic pain.
Table 4: In Vivo Efficacy (ED50) in Rodent Pain Models
| Compound | Pain Model | Species | Route | Endpoint | ED50 (µmol/kg) | Reference |
| AF-353 | Adjuvant-Induced Arthritis | Rat | Oral | Mechanical Hyperalgesia | ~10-30 | |
| Bone Cancer Pain | Rat | Oral | Mechanical Allodynia | Not Reported | ||
| A-317491 | CFA-Induced Thermal Hyperalgesia | Rat | s.c. | Thermal Hyperalgesia | 30 | |
| Chronic Constriction Injury (CCI) | Rat | s.c. | Mechanical Allodynia | 10 | ||
| Chronic Constriction Injury (CCI) | Rat | s.c. | Thermal Hyperalgesia | 15 | ||
| L5/L6 Nerve Ligation | Rat | i.t. | Mechanical Allodynia | 0.01 | ||
| Formalin Test (Phase 2) | Rat | i.t. | Nocifensive Behaviors | 0.01 |
CFA: Complete Freund's Adjuvant; s.c.: subcutaneous; i.t.: intrathecal. ED50 is the dose that produces 50% of the maximal effect.
Experimental Workflow for P2X3 Antagonist Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel P2X3 receptor antagonists.
Detailed Experimental Protocols
Intracellular Calcium Flux Assay
Objective: To determine the functional potency of an antagonist in blocking agonist-induced calcium influx through P2X3 receptors.
Methodology:
-
Cell Culture: Stably transfected HEK293 or CHO cells expressing recombinant human or rat P2X3 or P2X2/3 receptors are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 60 minutes at 37°C.
-
Compound Addition: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of the antagonist (e.g., AF-353 or A-317491) or vehicle for 15-30 minutes.
-
Agonist Stimulation: A P2X3 receptor agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate calcium influx.
-
Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity following agonist addition is quantified. The inhibitory effect of the antagonist is calculated as a percentage of the control response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To evaluate the efficacy of a test compound in reducing thermal hyperalgesia in a model of chronic inflammation.
Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a subcutaneous injection of CFA is administered into the plantar surface of one hind paw.
-
Baseline Measurement: Prior to CFA injection, baseline paw withdrawal latencies to a radiant heat source are determined.
-
Post-CFA Measurement: Thermal hyperalgesia is typically assessed 24-48 hours after CFA injection. The latency to paw withdrawal from the heat source is measured again.
-
Compound Administration: The test compound (e.g., A-317491) or vehicle is administered via the desired route (e.g., subcutaneous).
-
Post-Dosing Measurement: Paw withdrawal latencies are measured at various time points after compound administration.
-
Data Analysis: The degree of thermal hyperalgesia is expressed as the change in paw withdrawal latency from baseline. The analgesic effect of the compound is calculated as the percentage reversal of hyperalgesia. ED50 values are calculated from the dose-response curve.
Conclusion
Both this compound and A-317491 are potent and selective antagonists of P2X3 and P2X2/3 receptors. A-317491 was one of the first non-nucleotide antagonists to demonstrate high affinity and selectivity, proving to be a valuable tool in preclinical pain research, particularly in models of neuropathic and chronic inflammatory pain. AF-353, a structurally distinct compound, also exhibits high potency and selectivity and has the additional advantage of oral bioavailability, making it a suitable candidate for in vivo studies requiring this route of administration.
The choice between these two compounds will depend on the specific experimental needs, such as the desired route of administration and the specific pain model being investigated. The data presented in this guide provide a solid foundation for researchers to make informed decisions when selecting a P2X3 antagonist for their studies. The continued investigation of these and other P2X3 antagonists holds significant promise for the development of novel and effective treatments for chronic pain.
References
A Comparative Guide to the Efficacy of AF-353 Hydrochloride in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AF-353 hydrochloride's efficacy in established rodent models of neuropathic pain against other relevant therapeutic agents. The data presented is collated from various preclinical studies to offer an objective overview for researchers in the field of pain therapeutics.
Mechanism of Action: Targeting the P2X3 Receptor
Neuropathic pain is a chronic condition resulting from damage to the somatosensory nervous system. A key player in the transmission of pain signals is the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[1][2] When tissue damage or inflammation occurs, ATP is released and binds to P2X3 and P2X2/3 heteromeric receptors, leading to neuronal depolarization and the propagation of pain signals.[3]
This compound is a potent and selective antagonist of both P2X3 and P2X2/3 receptors.[4] By blocking these receptors, AF-353 inhibits the signaling cascade initiated by ATP, thereby reducing the hyperexcitability of sensory neurons that contributes to the characteristic symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[5]
P2X3 Receptor Signaling Pathway in Neuropathic Pain
Caption: P2X3 receptor signaling in neuropathic pain and the inhibitory action of AF-353 HCl.
Comparative Efficacy in Neuropathic Pain Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in two widely used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model. Efficacy is primarily assessed by measuring the reversal of mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using the Hargreaves test).
Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to the development of persistent pain behaviors.
| Compound | Species | Dose | Route of Administration | Primary Outcome | Efficacy | Citation(s) |
| AF-353 HCl | Rat | 10 - 30 mg/kg | Oral (p.o.) | Reversal of Mechanical Allodynia | Dose-dependent increase in paw withdrawal threshold | |
| A-317491 | Rat | 10 - 15 µmol/kg | Subcutaneous (s.c.) | Reversal of Mechanical Allodynia & Thermal Hyperalgesia | ED50 of 10-15 µmol/kg for both endpoints | |
| Gabapentin | Rat | 100 mg/kg | Intraperitoneal (i.p.) | Reversal of Mechanical Allodynia & Thermal Hyperalgesia | Significant attenuation of pain behaviors | |
| Pregabalin | Rat | 30 - 100 mg/kg | Subcutaneous (s.c.) | Reversal of Mechanical Allodynia | Dose-dependent inhibition of punctate allodynia |
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting pain behaviors in the territory of the intact sural nerve.
| Compound | Species | Dose | Route of Administration | Primary Outcome | Efficacy | Citation(s) |
| AF-353 HCl | Mouse | Not specified | Not specified | Not specified | Data not available in direct SNI model comparison | |
| A-317491 | Rat | 10 nmol | Intrathecal (i.t.) | Reversal of Mechanical Allodynia | ED50 of 10 nmol | |
| Gabapentin | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Reversal of Mechanical Allodynia | Significant analgesic effects | |
| Pregabalin | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Reversal of Tactile Allodynia | Attenuated tactile allodynia |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for accurate replication and comparison of results.
Experimental Workflow for Preclinical Neuropathic Pain Studies
Caption: A typical experimental workflow for evaluating analgesic efficacy in rodent models of neuropathic pain.
Chronic Constriction Injury (CCI) Surgery Protocol (Rat)
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for signs of infection and distress. Allow 7-14 days for the full development of neuropathic pain behaviors before commencing drug testing.
Spared Nerve Injury (SNI) Surgery Protocol (Mouse)
-
Anesthesia and Preparation: Anesthetize the mouse and prepare the surgical site as described for the CCI model.
-
Incision and Exposure: Make an incision in the thigh and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture (e.g., 6-0 silk). Distal to the ligation, transect these two nerves, removing a small section (2-4 mm) to prevent regeneration. Take extreme care to avoid touching or stretching the spared sural nerve.
-
Closure and Recovery: Close the muscle and skin layers and provide appropriate post-operative care. Pain behaviors typically develop within a few days and are stable for several weeks.
Behavioral Testing Protocols
-
Acclimation: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The filament should be applied perpendicularly until it just buckles.
-
Response: A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method, which involves a sequence of filament applications based on the animal's response to the previous stimulus.
-
Acclimation: Place the rodent in a Plexiglas enclosure on a glass plate and allow it to acclimate.
-
Heat Stimulus: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the animal to withdraw its paw from the heat stimulus is recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.
-
Testing: Several measurements are typically taken for each paw, with a sufficient interval between stimuli.
Conclusion
The available preclinical data demonstrates that this compound is a promising therapeutic candidate for the treatment of neuropathic pain. Its targeted mechanism of action as a P2X3 and P2X2/3 receptor antagonist offers a distinct advantage over less specific agents. The quantitative data from the CCI model shows comparable or superior efficacy to established neuropathic pain medications like gabapentin and pregabalin. Further studies, particularly direct head-to-head comparisons in various neuropathic pain models, will be crucial to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide are intended to facilitate such future research and ensure the generation of robust and comparable data.
References
- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
AF-353 Hydrochloride: A Comparative Analysis of P2X Receptor Subtype Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AF-353 hydrochloride's cross-reactivity with various P2X channel subtypes. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential as a selective P2X3 and P2X2/3 receptor antagonist.
This compound is a potent and selective antagonist of P2X3 and P2X2/3 receptors, which are ATP-gated ion channels implicated in pain signaling and other sensory pathways.[1][2] Its efficacy and selectivity make it a valuable tool for investigating the physiological roles of these specific receptor subtypes. This guide summarizes the existing data on AF-353's activity across the P2X family.
Quantitative Comparison of AF-353 Potency at P2X Receptor Subtypes
The following table summarizes the antagonist potency of AF-353 at various human and rat P2X receptor subtypes, as determined by intracellular calcium flux and whole-cell voltage-clamp electrophysiology experiments.[1]
| Receptor Subtype | Species | Assay Method | Antagonist Potency (pIC50) | Notes |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 | High potency |
| Rat | Intracellular Calcium Flux | 8.0 | High potency | |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | Marginally reduced potency compared to P2X3[1] |
| P2X1 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | Highly selective over P2X1[1] |
| P2X2 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | Highly selective over P2X2 |
| P2X4 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | Highly selective over P2X4 |
| P2X5 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | Highly selective over P2X5 |
| P2X7 | Human | Intracellular Calcium Flux | No inhibition up to 10 µM | Highly selective over P2X7 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Methodologies
The data presented above were primarily generated using two key experimental techniques: intracellular calcium flux assays and whole-cell voltage-clamp electrophysiology. These methods are standard for characterizing the activity of ion channel modulators.
Intracellular Calcium Flux Assay
This high-throughput screening method measures changes in intracellular calcium concentration in response to receptor activation.
-
Cell Lines: Cell lines recombinantly expressing specific human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5, or P2X7) were used.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Various concentrations of AF-353 were pre-incubated with the cells before the application of a P2X receptor agonist.
-
Agonist Stimulation: A specific agonist, such as α,β-methylene ATP (α,β-meATP), was used to activate the P2X receptors.
-
Signal Detection: The change in fluorescence intensity, corresponding to the influx of calcium, was measured using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of AF-353 was determined by comparing the agonist-evoked calcium flux in the presence and absence of the antagonist. IC50 values were then calculated from concentration-response curves.
References
Selectivity profiling of AF-353 hydrochloride against other receptors and enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of AF-353 hydrochloride against a range of other receptors and enzymes. The data presented is compiled from publicly available research to assist in evaluating its potential for preclinical and clinical studies.
Overview of this compound
AF-353 is a potent and selective, orally bioavailable antagonist of the P2X3 and P2X2/3 receptors.[1][2][3][4][5] These receptors are ATP-gated ion channels predominantly expressed in primary afferent neurons and are implicated in various pain-related conditions. AF-353's mechanism of action is non-competitive, suggesting an allosteric mode of inhibition.
Selectivity Profiling Data
The selectivity of AF-353 has been assessed against other P2X receptor subtypes and a broad panel of other molecular targets.
P2X Receptor Subtype Selectivity
AF-353 demonstrates high potency for human and rat P2X3 receptors and human P2X2/3 receptors, with significantly lower or no activity at other P2X subtypes.
| Receptor | Species | Assay Type | pIC50 | IC50 (nM) | Notes |
| P2X3 | Human | Intracellular Calcium Flux | 8.0 | 10 | High potency. |
| P2X3 | Rat | Intracellular Calcium Flux | 8.0 | 10 | High potency. |
| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | 50 | High potency. |
| P2X1 | Human | Intracellular Calcium Flux | < 5 | > 10,000 | No inhibition observed up to 10 µM. |
| P2X2 | Human | Intracellular Calcium Flux | < 5 | > 10,000 | No inhibition observed up to 10 µM. |
| P2X4 | Human | Intracellular Calcium Flux | < 5 | > 10,000 | No inhibition observed up to 10 µM. |
| P2X5 | Human | Intracellular Calcium Flux | < 5 | > 10,000 | No inhibition observed up to 10 µM. |
| P2X7 | Human | Intracellular Calcium Flux | < 5 | > 10,000 | No inhibition observed up to 10 µM. |
Selectivity Against Other Receptors and Enzymes
AF-353 was screened against a broad panel of targets to assess its off-target activity. While the detailed quantitative data from these extensive screens are not publicly available, the compound is reported to be highly selective.
| Target Class | Screening Service | Number of Targets | Outcome |
| Receptors, Channels, Enzymes, Transporters | Cerep | 75 | Reported as a "highly selective molecule". |
| Kinases | Ambit | > 100 | Reported as a "highly selective molecule". |
One specific off-target activity has been reported:
| Target | Species | Assay Type | pIC50 | IC50 (nM) | Notes |
| Dihydrofolate Reductase | Human | Not Specified | 6.0 | 1,000 | Weakly active. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the selectivity profiling of AF-353.
Radioligand Binding Assays
Radioligand binding assays were utilized to determine the binding affinity of AF-353 to its target receptors.
Objective: To quantify the affinity of AF-353 for the P2X3 receptor.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells recombinantly expressing the rat P2X3 ion channel.
-
Radioligand: A tritiated form of AF-353, [³H]-AF-353, was used as the radioligand.
-
Assay Conditions: Assays were performed in 96-well plates. Membranes were incubated with various concentrations of [³H]-AF-353 and a competing unlabeled ligand (AF-353 or other test compounds).
-
Incubation: The mixture was incubated to allow for binding to reach equilibrium.
-
Separation: Bound and unbound radioligand were separated by rapid filtration through a filter mat using a cell harvester.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled competitor. Specific binding was calculated by subtracting non-specific from total binding. IC50 values were determined by non-linear regression analysis of the competition binding data.
Intracellular Calcium Flux Assays
Intracellular calcium flux assays were employed to measure the functional antagonist potency of AF-353.
Objective: To determine the ability of AF-353 to inhibit agonist-induced calcium influx through P2X channels.
Methodology:
-
Cell Culture: Cell lines recombinantly expressing the target human or rat P2X receptors (e.g., P2X1, P2X2, P2X3, P2X4, P2X5, P2X7) were cultured in appropriate media.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cells.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of AF-353 or vehicle control.
-
Agonist Stimulation: An appropriate agonist for the specific P2X receptor subtype (e.g., α,β-methylene ATP for P2X3) was added to stimulate channel opening and subsequent calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of AF-353 was quantified by measuring the reduction in the agonist-induced fluorescence signal. IC50 values were calculated from the concentration-response curves.
Visualizing Pathways and Workflows
P2X3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X3 receptor.
Caption: P2X3 Receptor Signaling Pathway and Point of Inhibition by AF-353.
Experimental Workflow for Intracellular Calcium Flux Assay
The diagram below outlines the key steps in a typical intracellular calcium flux assay used to determine the antagonist activity of a compound.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular calcium measurements as a method in studies on activity of purinergic P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of AF-353 Hydrochloride's Effects on Afferent Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AF-353 hydrochloride with other key P2X3 and P2X2/3 receptor antagonists, focusing on their efficacy in modulating afferent sensitization. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying sensory neuron hyperexcitability and associated pain states.
Introduction to Afferent Sensitization and the Role of P2X3 Receptors
Afferent sensitization is a key mechanism underlying chronic pain, where peripheral sensory neurons become hypersensitive to stimuli. This leads to exaggerated pain responses (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia). Extracellular adenosine triphosphate (ATP) has been identified as a crucial mediator in this process, acting on P2X purinergic receptors expressed on primary afferent neurons. Specifically, the P2X3 and P2X2/3 receptor subtypes, which are ligand-gated ion channels, play a pivotal role in initiating and maintaining afferent sensitization. Their activation by ATP, released from damaged or inflamed tissues, leads to cation influx, depolarization, and the generation of action potentials that transmit pain signals to the central nervous system. Consequently, antagonists of P2X3 and P2X2/3 receptors are a promising class of therapeutics for the treatment of chronic pain.
This compound is a potent and selective antagonist of both P2X3 and P2X2/3 receptors. This guide compares its in vitro and in vivo properties with those of two other well-characterized P2X3 receptor antagonists: A-317491 and Gefapixant (AF-219/MK-7264).
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and its comparators against human and rat P2X3 and P2X2/3 receptors. The data are presented as pIC50, IC50, or Ki values, which are measures of the concentration of the antagonist required to inhibit receptor function by 50%.
| Compound | Target | Species | Assay Method | Potency (pIC50 / IC50 / Ki) | Reference |
| AF-353 | P2X3 | Human | Intracellular Calcium Flux | pIC50: 8.06 | [1][2] |
| P2X3 | Rat | Intracellular Calcium Flux | pIC50: 8.05 | [1][2] | |
| P2X2/3 | Human | Intracellular Calcium Flux | pIC50: 7.41 | [1] | |
| P2X3 | Rat | Whole-Cell Voltage Clamp | pIC50: 8.51 | ||
| P2X2/3 | Rat (Nodose Ganglion) | Whole-Cell Voltage Clamp | pIC50: 7.56 | ||
| A-317491 | P2X3 | Human | Intracellular Calcium Flux | Ki: 22 nM | |
| P2X3 | Rat | Intracellular Calcium Flux | Ki: 22 nM | ||
| P2X2/3 | Human | Intracellular Calcium Flux | Ki: 9 nM | ||
| P2X2/3 | Rat | Intracellular Calcium Flux | Ki: 92 nM | ||
| Native P2X3/P2X2/3 | Rat (DRG Neurons) | Whole-Cell Voltage Clamp | IC50: 15 nM | ||
| Gefapixant | P2X3 | Human | Patch Clamp | IC50: ~30 nM | |
| P2X2/3 | Human | Patch Clamp | IC50: 100-250 nM |
Pharmacokinetic Properties
The pharmacokinetic profiles of these antagonists are critical for their application in in vivo studies. The following table compares key pharmacokinetic parameters.
| Compound | Species | Oral Bioavailability (%) | Brain-to-Plasma Ratio | Elimination Half-life (t½) | Reference |
| AF-353 | Rat | 32.9 | 6 | 1.63 hours | |
| A-317491 | Rat | Low/Negligible | Limited Penetration | Not reported | |
| Gefapixant | Human | ≥78 | Peripherally restricted | 6-10 hours |
In Vivo Efficacy in Models of Afferent Sensitization
The efficacy of these P2X3 receptor antagonists has been evaluated in various preclinical models of pain and afferent sensitization. This table summarizes their effects in a widely used model of inflammatory pain, the Complete Freund's Adjuvant (CFA) model.
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose Range | Effect | Reference |
| AF-353 | Rat CFA model | Mechanical Allodynia | Oral | 3-30 mg/kg | Dose-dependent reversal of hyperalgesia | |
| A-317491 | Rat CFA model | Thermal Hyperalgesia | Subcutaneous | ED50 = 30 µmol/kg | Reversal of hyperalgesia | |
| Gefapixant | Rat CFA model | Mechanical Allodynia | Oral | 30 mg/kg | Reversal of hypersensitivity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
P2X3 Receptor Signaling in Afferent Sensitization
Caption: P2X3 receptor-mediated signaling pathway in afferent sensitization and its inhibition by AF-353.
Experimental Workflow for In Vivo Assessment of Mechanical Allodynia
Caption: A typical experimental workflow for evaluating the anti-allodynic effects of a compound in a rodent model of inflammatory pain.
Experimental Protocols
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats
This protocol describes the induction of persistent inflammatory pain and the assessment of mechanical allodynia using von Frey filaments.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Von Frey filaments of varying calibrated forces
-
Testing chambers with a wire mesh floor
-
This compound, comparators, and vehicle solutions
Procedure:
-
Habituation: Acclimate the rats to the testing environment for at least 2-3 days before the experiment. This involves placing them in the testing chambers for 15-30 minutes each day.
-
Baseline Measurement: On the day of the experiment, place the rats in the chambers and allow them to acclimate for at least 15 minutes. Determine the baseline paw withdrawal threshold (PWT) by applying von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold can be determined using the up-down method.
-
Induction of Inflammation: Following baseline measurements, briefly anesthetize the rats and inject 100 µL of CFA into the plantar surface of one hind paw.
-
Drug Administration: At a predetermined time after CFA injection (e.g., 24 hours), administer this compound, a comparator compound, or vehicle via the desired route (e.g., oral gavage).
-
Post-treatment Assessment: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the anti-allodynic effect of the compound.
-
Data Analysis: The PWT is expressed in grams. The percentage reversal of hyperalgesia can be calculated using the formula: % Reversal = [(Post-drug PWT - Post-CFA PWT) / (Baseline PWT - Post-CFA PWT)] x 100.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the procedure for recording ATP-evoked currents from cultured rat DRG neurons to assess the inhibitory effect of P2X3 receptor antagonists.
Materials:
-
Primary culture of rat DRG neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)
-
ATP and antagonist solutions
Procedure:
-
Cell Preparation: Plate dissociated DRG neurons on coverslips and culture for 24-48 hours.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with DRG neurons in the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply ATP (e.g., 10 µM) via a rapid perfusion system to evoke an inward current mediated by P2X receptors.
-
Antagonist Application: To test the effect of an antagonist, pre-apply the compound (e.g., AF-353) for a defined period (e.g., 1-2 minutes) before co-applying it with ATP.
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of the antagonist. Construct concentration-response curves to determine the IC50 value of the antagonist.
In Vitro Functional Assay: Calcium Imaging of DRG Neurons
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to P2X receptor activation and its inhibition by antagonists.
Materials:
-
Primary culture of rat DRG neurons
-
Fluo-4 AM or another suitable calcium indicator dye
-
Fluorescence microscope with a camera and image acquisition software
-
Perfusion system
-
Extracellular solution (as in the electrophysiology protocol)
-
ATP and antagonist solutions
Procedure:
-
Cell Loading: Incubate cultured DRG neurons with Fluo-4 AM (e.g., 2-5 µM) in the extracellular solution for 30-45 minutes at 37°C.
-
Washing: Wash the cells with the extracellular solution to remove excess dye.
-
Imaging: Place the coverslip with the loaded cells in the recording chamber on the microscope stage and continuously perfuse with the extracellular solution.
-
Baseline Measurement: Record baseline fluorescence for a few minutes.
-
Stimulation and Recording: Apply ATP (e.g., 10 µM) to the cells via the perfusion system and record the change in fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of calcium.
-
Antagonist Application: To assess the effect of an antagonist, pre-incubate the cells with the compound before applying it together with ATP.
-
Data Analysis: Measure the peak fluorescence intensity in response to ATP in the presence and absence of the antagonist. The change in fluorescence (ΔF/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is used to quantify the calcium response. Generate concentration-inhibition curves to calculate the IC50 of the antagonist.
Conclusion
This compound demonstrates high potency as a dual antagonist of P2X3 and P2X2/3 receptors in both human and rat in vitro systems. Its favorable pharmacokinetic profile in rats, particularly its oral bioavailability and significant CNS penetration, makes it a valuable tool for in vivo studies of afferent sensitization in both the peripheral and central nervous systems. In direct comparison, A-317491 shows high potency but is limited by poor oral bioavailability and limited CNS access, making it more suitable for studies focusing on peripheral mechanisms. Gefapixant, while orally bioavailable in humans, is peripherally restricted, which is advantageous for targeting peripheral sensitization with minimal central side effects. The choice of antagonist will therefore depend on the specific research question and the desired site of action. The provided experimental protocols offer a starting point for the reproducible in vivo and in vitro assessment of these and other P2X3 receptor modulators.
References
A Comparative Guide to the In Vitro and In Vivo Potency of AF-353 Hydrochloride
This guide provides a detailed comparison of the P2X3 and P2X2/3 receptor antagonist, AF-353 hydrochloride, with other relevant alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its potency supported by experimental data, detailed protocols, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound is a potent and selective antagonist of P2X3 and P2X2/3 receptors.[1] These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of various sensory disorders, including chronic pain and chronic cough.[1] By blocking these receptors, AF-353 and similar antagonists aim to modulate the signaling pathways associated with neuronal hypersensitization.
In Vitro Potency Comparison
The in vitro potency of this compound has been evaluated against other notable P2X3 receptor antagonists, such as gefapixant and camlipixant, using various assays. The data, summarized in the table below, highlights the comparative efficacy of these compounds in blocking receptor activation.
| Compound | Target | Assay Type | Species | Potency (pIC50) | Potency (IC50, nM) | Reference |
| AF-353 | human P2X3 | Calcium Flux | Human | 8.0 | - | [1] |
| rat P2X3 | Calcium Flux | Rat | 8.0 | - | [1] | |
| human P2X2/3 | Calcium Flux | Human | 7.3 | - | [1] | |
| rat P2X3 | Electrophysiology | Rat | 8.42 | - | ||
| human P2X2/3 | Electrophysiology | Human | 7.73 | - | ||
| Gefapixant | human P2X3 | Electrophysiology | Human | - | 153 | |
| human P2X2/3 | Electrophysiology | Human | - | 220 | ||
| Camlipixant | human P2X3 | Calcium Flux | Human | - | ~20 | |
| human P2X2/3 | Calcium Flux | Human | - | 24,000 |
Table 1: Comparative In Vitro Potency of P2X3 Receptor Antagonists. This table summarizes the reported potency values for this compound, gefapixant, and camlipixant from in vitro assays.
In Vivo Potency and Efficacy
The in vivo effects of this compound have been primarily investigated in animal models of pain, while comparators like gefapixant and camlipixant have been extensively studied in cough models.
This compound in Pain Models
AF-353 has demonstrated efficacy in rodent models of inflammatory and neuropathic pain. It has been shown to reverse tactile allodynia and thermal hyperalgesia, indicating its potential as an analgesic agent.
Gefapixant and Camlipixant in Cough Models
Gefapixant and camlipixant have been evaluated in clinical trials for refractory chronic cough. In a guinea pig model, both compounds have been shown to reduce cough frequency induced by irritants such as citric acid. For instance, in the SOOTHE trial, camlipixant at doses of 50 mg and 200 mg twice daily resulted in a significant reduction in 24-hour cough frequency.
| Compound | Animal Model | Indication | Key Findings | Reference |
| AF-353 | Rat | Inflammatory & Neuropathic Pain | Reverses tactile allodynia and thermal hyperalgesia. | |
| Gefapixant | Rat | Inflammatory & Neuropathic Pain | Efficacy comparable to naproxen and gabapentin. | |
| Camlipixant | Human | Refractory Chronic Cough | Significant reduction in 24-hour cough frequency at 50mg and 200mg BID. |
Table 2: Summary of In Vivo Efficacy of P2X3 Receptor Antagonists. This table highlights the primary indications and key findings for this compound and its comparators in in vivo studies.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the P2X3 receptor signaling pathway and the general workflows for the in vitro and in vivo experiments described in this guide.
Caption: P2X3 Receptor Signaling Pathway.
References
A Comparative Guide to the Non-Competitive Antagonism of AF-353 Hydrochloride in P2X3 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of AF-353 hydrochloride, a non-competitive antagonist of the P2X3 and P2X2/3 receptors. The document presents a comparative analysis of this compound's performance against other notable P2X3 receptor antagonists, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons. Their activation is implicated in various sensory signaling pathways, including pain and cough. Antagonism of these receptors presents a promising therapeutic strategy for conditions characterized by neuronal hypersensitivity. P2X3 receptor antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive antagonists. Competitive antagonists bind to the same site as the endogenous ligand (ATP), directly competing for receptor binding. In contrast, non-competitive antagonists bind to an allosteric site, a location distinct from the ATP-binding site, inducing a conformational change in the receptor that prevents its activation, regardless of ATP concentration.
This compound is a potent, selective, and orally bioavailable non-competitive antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors[1][2]. This guide will delve into its pharmacological profile in comparison to other key P2X3 antagonists.
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and other selected P2X3 receptor antagonists. The data is presented as pIC50 or IC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration and the half-maximal inhibitory concentration, respectively. Higher pIC50 values and lower IC50 values indicate greater potency.
| Compound | Mechanism of Action | Target Receptor | Potency (pIC50) | Potency (IC50, nM) |
| This compound | Non-competitive | human P2X3 | 8.0 [2][3] | ~10 |
| rat P2X3 | 8.0 [3] | ~10 | ||
| human P2X2/3 | 7.3 | ~50 | ||
| A-317491 | Competitive | human P2X3 | - | 22 (Ki) |
| rat P2X3 | - | 22 (Ki) | ||
| human P2X2/3 | - | 9 (Ki) | ||
| TNP-ATP | Competitive | human P2X3 | - | 0.9 |
| human P2X2/3 | - | 7 | ||
| Gefapixant (AF-219) | Non-competitive | human P2X3 | - | ~30 |
| human P2X2/3 | - | 100-250 | ||
| Camlipixant (BLU-5937) | Non-competitive | human P2X3 | - | 25 |
| Sivopixant (S-600918) | Not specified | P2X3 | - | 4.2 |
| P2X2/3 | - | 1100 | ||
| Eliapixant (BAY 1817080) | Not specified | P2X3 | - | 8 |
| Filapixant | Not specified | P2X3 | - | - |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of P2X3 receptor antagonists.
Intracellular Calcium Flux Assay
This assay is a high-throughput method used to determine the functional potency of a compound in blocking receptor-mediated changes in intracellular calcium concentration.
-
Cell Lines: Human astrocytoma cell line 1321N1 or Chinese Hamster Ovary (CHO) cells stably transfected with human or rat P2X3 or P2X2/3 receptors are commonly used.
-
Cell Seeding: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to near confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (typically 30-60 minutes) at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle for a defined period.
-
Agonist Stimulation: The plate is then placed in a fluorescent plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). The P2X3 receptor agonist, typically α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptors.
-
Data Acquisition and Analysis: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. The response in the presence of the antagonist is compared to the control (vehicle) response. The data is then analyzed using non-linear regression to determine the IC50 value, from which the pIC50 can be calculated.
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a detailed characterization of the effect of an antagonist on the ion channel function of the P2X3 receptor.
-
Cell Preparation: Cells expressing P2X3 or P2X2/3 receptors are grown on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is used as the recording electrode.
-
Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -60 mV).
-
Agonist and Antagonist Application: The P2X3 agonist (e.g., ATP or α,β-meATP) is applied to the cell to evoke an inward current. The antagonist is then co-applied with the agonist or pre-applied to determine its effect on the agonist-evoked current.
-
Data Analysis: The reduction in the peak amplitude of the agonist-evoked current by the antagonist is measured. Concentration-response curves are generated to determine the IC50 of the antagonist.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a competing unlabeled compound.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X3 receptor.
-
Radioligand: A radiolabeled antagonist with high affinity for the P2X3 receptor (e.g., [³H]A-317491) is used.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound) in a binding buffer.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known P2X3 ligand) from the total binding. The data is then fitted to a competition binding equation to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound demonstrates potent non-competitive antagonism of both P2X3 and P2X2/3 receptors. Its distinct allosteric mechanism of action offers a different pharmacological profile compared to competitive antagonists. The data and protocols presented in this guide provide a valuable resource for researchers in the field of sensory neuroscience and drug development, facilitating a deeper understanding of P2X3 receptor modulation and aiding in the design of future investigations.
References
Safety Operating Guide
Proper Disposal of AF-353 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of AF-353 hydrochloride is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this P2X3 and P2X2/3 receptor antagonist.
This compound is a chemical compound utilized in research, and its proper disposal is crucial to protect personnel and the environment.[1] The following procedures are based on established safety protocols for hazardous chemical waste and the specific hazard profile of this compound.
Hazard Identification and Classification
Before handling, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), the compound presents the following risks:
-
Harmful if swallowed (Acute toxicity, oral 4)[1]
-
Causes skin irritation (Skin irritation 2)[1]
-
Causes serious eye irritation (Eye irritation 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure 3)[1]
Based on these hazards, this compound must be managed as a hazardous chemical waste.
Quantitative Hazard Data
For quick reference, the key hazard statements and classifications for this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity - oral 4 | H302: Harmful if swallowed |
| Skin irritation 2 | H315: Causes skin irritation |
| Eye irritation 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form or in solution, must adhere to the following procedural steps to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.
-
Segregate waste containing this compound from other waste streams to prevent dangerous reactions. For instance, it should be kept separate from biological waste and sharps. Acids and bases should never be mixed with this chemical waste.
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container that is compatible with the chemical. Glass bottles are often suitable for solvents, while plastic containers may be used for aqueous solutions.
-
The container must be in good condition, with no cracks or leaks, and must be kept closed except when adding waste.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical abbreviations are not acceptable. The label should also include the date of accumulation and any associated hazards.
3. Safe Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area.
-
Ensure secondary containment is in place to catch any potential leaks.
-
Store away from incompatible materials.
4. Disposal of Contaminated Materials:
-
Labware/Glassware: If contaminated with this compound, glassware should not be disposed of in regular trash. It must be collected in an appropriate container and labeled as "Hazardous Waste," listing "this compound" as the contaminant.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue. This rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be disposed of as hazardous waste.
5. Professional Disposal:
-
Under no circumstances should this compound or its solutions be poured down the sink or drain, as this can contaminate water supplies.
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service. Laboratory staff should follow their institution's procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling AF-353 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AF-353 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the compound presents the following risks:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with the skin.[1]
-
Causes serious eye irritation: Can result in significant eye discomfort, redness, and potential damage.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles are required when there is a splash hazard. |
| Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Handling should be performed in a chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required based on a formal risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
Inventory: Maintain an accurate inventory of the compound, including the date of receipt and the amount in stock.
Preparation and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne contaminants.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate ventilation.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly clean all equipment after use to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Disposal of this chemical waste must be carried out in strict accordance with all applicable local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its waste be disposed of in the general trash or poured down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
